5-Bromo-4-chloro-2-fluoroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-4-chloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWFPJSYUUKRCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554633 | |
| Record name | 5-Bromo-4-chloro-2-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111010-07-2 | |
| Record name | 5-Bromo-4-chloro-2-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluoroaniline
CAS Number: 111010-07-2
This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-2-fluoroaniline, a key halogenated aniline derivative. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, safety information, synthetic protocols, and applications, with a focus on its utility as a versatile chemical intermediate.
Chemical and Physical Properties
This compound is a polysubstituted aniline with the molecular formula C₆H₄BrClFN. Its structure features a benzene ring substituted with bromine, chlorine, fluorine, and an amino group, making it a valuable building block in organic synthesis. The precise positioning of these functional groups allows for regioselective reactions, rendering it particularly useful in the synthesis of complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 111010-07-2 | [1][2][3][4][5] |
| Molecular Formula | C₆H₄BrClFN | [1][3] |
| Molecular Weight | 224.46 g/mol | [1][3][5] |
| Purity | ≥95% to ≥98% (as supplied by vendors) | [4][5] |
| SMILES | C1=C(C(=CC(=C1Br)Cl)F)N | [1] |
| InChI Key | FAWFPJSYUUKRCM-UHFFFAOYSA-N | [2] |
| Appearance | White to light yellow crystalline solid (based on related isomers) | [6] |
| Melting Point | Data not available. The related isomer, 5-Bromo-2-chloro-4-fluoroaniline (CAS 305795-89-5), has a melting point of 70-74 °C. | [6] |
| Solubility | Expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents (based on related isomers). | [6] |
| Storage | Keep in a dark place, sealed in a dry environment at 2-8°C. | [3] |
Spectral Data
While specific spectral data for this compound is not publicly available in databases, chemical vendors confirm its availability upon request.[2][3][7] The expected spectral characteristics are outlined below based on its chemical structure.
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Two aromatic protons are expected, appearing as doublets or doublets of doublets, with coupling constants influenced by the adjacent fluorine atom. The amine (NH₂) protons will likely appear as a broad singlet. |
| ¹³C NMR | Six distinct signals for the aromatic carbons are anticipated. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern (M+2) due to the presence of bromine and chlorine atoms. Fragmentation would likely involve the loss of the amine group and halogen atoms. |
Safety and Handling
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |
Source:[1]
Precautionary Statements: P280, P305+P351+P338, P332+P313[1]
Experimental Protocols
Proposed Synthesis of this compound
Experimental Protocol: Bromination of 4-chloro-2-fluoroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-fluoroaniline (1.0 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Application in Suzuki Coupling Reactions
This compound is a valuable intermediate for creating carbon-carbon bonds. A recent patent details its use in a Suzuki coupling reaction to synthesize a precursor for pyrido[4,3-d]pyrimidine compounds, which are of interest in drug discovery.[11]
Experimental Protocol: Synthesis of 4-chloro-5-cyclopropyl-2-fluoroaniline [11]
-
Reaction Setup: To a solution of this compound (8.06 g, 35.9 mmol) in 1,4-dioxane (200 mL), add cyclopropylboronic acid (4.63 g, 53.9 mmol), potassium phosphate (K₃PO₄) (15.2 g, 71.8 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3.15 g, 4.31 mmol).
-
Reaction Conditions: Stir the mixture at 90 °C under a nitrogen atmosphere for 8 hours.
-
Workup: After cooling, add water (100 mL) to the reaction mixture and extract the product with ethyl acetate (2 x 150 mL).
-
Purification: Wash the combined organic extracts with brine, concentrate, and purify the crude product by flash chromatography (0-40% ethyl acetate in petroleum ether) to afford 4-chloro-5-cyclopropyl-2-fluoroaniline as a yellow oil (5.4 g, 81% yield).
Applications and Mechanisms of Action
Agrochemicals
This compound is described as a herbicidal agent.[1] It is reported to be applied as a foliar spray and acts by inhibiting photosynthesis, leading to plant death.[1] Many anilide-based herbicides function by targeting Photosystem II (PSII) in the chloroplasts.
The proposed mechanism involves the aniline binding to the D1 protein within the PSII complex. This binding event competitively inhibits the binding of plastoquinone (PQ), a crucial mobile electron carrier. The blockage of the PQ binding site interrupts the photosynthetic electron transport chain, halting the production of ATP and NADPH. This cessation of energy production prevents carbon dioxide fixation and leads to the generation of reactive oxygen species (ROS), which cause rapid cellular damage and ultimately, plant death.
Pharmaceutical and Chemical Synthesis
The trifunctional nature of this compound makes it an attractive starting material for the synthesis of complex organic molecules. The bromine atom is particularly susceptible to substitution via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or heterocyclic moieties. The amino group can be readily acylated, alkylated, or converted into a diazonium salt for further transformations. This versatility makes it a key building block for creating libraries of compounds for drug discovery and materials science.[5][11]
References
- 1. This compound | 111010-07-2 | LEA01007 [biosynth.com]
- 2. 111010-07-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. 111010-07-2|this compound|BLD Pharm [bldpharm.com]
- 4. cenmed.com [cenmed.com]
- 5. 111010-07-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. chembk.com [chembk.com]
- 7. rsc.org [rsc.org]
- 8. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. US20240336631A1 - Pyrido[4,3-d]pyrimidine Compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and proposed experimental protocols for 5-Bromo-4-chloro-2-fluoroaniline. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data from closely related compounds to provide a broader context for researchers.
Core Chemical Properties
This compound is a halogenated aniline derivative with potential applications in organic synthesis, particularly as an intermediate in the development of pharmaceuticals and agrochemicals.
Structural and General Information
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 111010-07-2 | |
| Molecular Formula | C₆H₄BrClFN | |
| Molecular Weight | 224.46 g/mol | |
| Appearance | White to light yellow crystalline solid (presumed, based on isomers) | [1] |
| Solubility | Soluble in alcohols, ethers, and chlorinated solvents (presumed, based on isomers) | [1] |
Physical Properties
| Property | Value (this compound) | Comparative Value (5-Bromo-2-chloro-4-fluoroaniline) | Source |
| Melting Point | Data not available | ~ 70-74 °C | [1] |
| Boiling Point | Data not available | Data not available | |
| Density | Data not available | Data not available |
Safety and Handling
As with any chemical substance, this compound should be handled with care in a well-ventilated laboratory setting, and appropriate personal protective equipment (PPE) should be worn.
Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
Proposed Experimental Protocols
While specific, validated experimental protocols for this compound are not available in the reviewed literature, the following methodologies are proposed based on established procedures for the synthesis and analysis of similar halogenated anilines.
Proposed Synthesis Pathway
A plausible synthesis route for this compound involves the reduction of a corresponding nitroaromatic precursor. This is a common and effective method for the preparation of anilines.
Caption: Proposed synthesis of this compound.
Experimental Details (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, 4-chloro-2-fluoro-5-nitrotoluene.
-
Reduction: A reducing agent such as iron powder in the presence of a catalytic amount of hydrochloric acid, or tin(II) chloride in concentrated hydrochloric acid, is added portion-wise to the reaction mixture.
-
Heating: The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the solid catalyst. The filtrate is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a basic pH is achieved.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Proposed Analytical Workflow
The purity and identity of the synthesized this compound can be assessed using a combination of chromatographic and spectroscopic techniques.
Caption: Proposed analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC) - Hypothetical Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Spectroscopic Analysis:
While experimental spectra for this compound are not available, researchers can predict the expected spectral features based on its structure and data from similar compounds.
-
¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the electron-withdrawing and donating effects of the substituents. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached functional groups.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-X (C-F, C-Cl, C-Br) stretching in the fingerprint region are anticipated.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (224.46), with a characteristic isotopic pattern due to the presence of bromine and chlorine.
Applications in Research and Development
Halogenated anilines are valuable building blocks in medicinal chemistry and agrochemical research. The specific substitution pattern of this compound makes it a potentially useful intermediate for the synthesis of more complex molecules with desired biological activities. One cited application for this compound is as a herbicidal agent that functions by inhibiting photosynthesis. Further research could explore its potential as a scaffold for the development of new pharmaceutical compounds, leveraging the reactivity of the amine and the halogen substituents for various coupling reactions.
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols. The proposed experimental protocols are hypothetical and would require optimization and validation.
References
Synthesis of 5-Bromo-4-chloro-2-fluoroaniline
An In-depth Technical Guide to the
Introduction
5-Bromo-4-chloro-2-fluoroaniline is a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. Its polysubstituted aromatic ring serves as a versatile scaffold for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The specific arrangement of the bromo, chloro, and fluoro substituents, along with the reactive amine group, allows for regioselective modifications, making it a valuable building block in drug discovery and development. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Proposed Synthetic Pathway
The synthesis of this compound can be effectively achieved through a three-step sequence starting from the commercially available 4-chloro-2-fluoroaniline. This strategy involves the protection of the reactive amino group, followed by regioselective bromination, and concluding with deprotection to yield the target compound.
The proposed three-step synthesis is as follows:
-
Acetylation of 4-chloro-2-fluoroaniline: The amino group of the starting material is protected as an acetamide. This is crucial for controlling the reactivity of the aromatic ring and directing the subsequent electrophilic substitution.
-
Bromination of N-(4-chloro-2-fluorophenyl)acetamide: The acetylated intermediate undergoes electrophilic aromatic substitution with a suitable brominating agent. The acetamido group, being an ortho-para director, facilitates the introduction of the bromine atom at the desired C-5 position.
-
Hydrolysis of N-(5-bromo-4-chloro-2-fluorophenyl)acetamide: The protecting acetyl group is removed under acidic conditions to afford the final product, this compound.
Data Presentation
Table 1: Reactants and Products
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| 4-chloro-2-fluoroaniline | C₆H₅ClFN | 145.56 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 |
| N-(4-chloro-2-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| N-(5-bromo-4-chloro-2-fluorophenyl)acetamide | C₈H₆BrClFNO | 266.49 |
| This compound | C₆H₄BrClFN | 224.46[1] |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| 1 | Acetylation | Acetic Anhydride | Acetic Acid | Reflux | >90 |
| 2 | Bromination | N-Bromosuccinimide | Acetonitrile | Room Temperature | 80-90 |
| 3 | Hydrolysis (Deacetylation) | Hydrochloric Acid | Ethanol/Water | Reflux | >90 |
Experimental Protocols
Step 1: Synthesis of N-(4-chloro-2-fluorophenyl)acetamide
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.5 g (0.1 mol) of 4-chloro-2-fluoroaniline in 50 mL of glacial acetic acid.
-
Slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60 °C to afford N-(4-chloro-2-fluorophenyl)acetamide.
Step 2: Synthesis of N-(5-bromo-4-chloro-2-fluorophenyl)acetamide
-
In a 250 mL round-bottom flask protected from light, dissolve 18.8 g (0.1 mol) of N-(4-chloro-2-fluorophenyl)acetamide in 100 mL of acetonitrile.
-
Add 18.7 g (0.105 mol) of N-bromosuccinimide (NBS) to the solution in portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 150 mL of dichloromethane and wash with 50 mL of saturated sodium thiosulfate solution, followed by 50 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield N-(5-bromo-4-chloro-2-fluorophenyl)acetamide.
Step 3:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 26.6 g (0.1 mol) of N-(5-bromo-4-chloro-2-fluorophenyl)acetamide in a mixture of 100 mL of ethanol and 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9, while keeping the temperature below 20 °C.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2-fluoroaniline is a halogenated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its trifunctional substitution pattern on the aniline ring offers multiple reaction sites for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and functional materials. This technical guide provides a comprehensive overview of the molecular structure, available physicochemical data, a potential synthetic pathway, and an example of its application in cross-coupling reactions.
Molecular Structure and Properties
This compound is characterized by an aniline core substituted with three different halogen atoms: bromine, chlorine, and fluorine. The specific arrangement of these substituents dictates its reactivity and physical properties.
Physicochemical Data
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information for the target compound and a structurally related isomer for comparative purposes. Researchers should independently verify these properties through experimentation.
| Property | Value | Source / Notes |
| IUPAC Name | This compound | - |
| CAS Number | 111010-07-2 | [1] |
| Molecular Formula | C₆H₄BrClFN | [1] |
| Molecular Weight | 224.46 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | Inferred from related compounds[2] |
| Melting Point | Data not available for this isomer. (Isomer 5-Bromo-2-chloro-4-fluoroaniline has a reported melting point of 70-74 °C) | [2] |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and chlorinated hydrocarbons | Inferred from related compounds[2] |
Spectroscopic Data
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted anilines, such as the reduction of a corresponding nitroaromatic precursor. The selective hydrogenation of halonitrobenzenes is a common and effective method for producing haloanilines.[4][5][6][7][8]
Proposed Synthetic Pathway: Reduction of 2-Bromo-1-chloro-5-fluoro-4-nitrobenzene
A potential precursor, 2-Bromo-1-chloro-5-fluoro-4-nitrobenzene, could be reduced to yield the target aniline.
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Nitroarene Reduction (Adapted)
This protocol is a general guideline and would require optimization for the specific substrate.
Materials:
-
2-Bromo-1-chloro-5-fluoro-4-nitrobenzene
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C))
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Acid (if using SnCl₂, e.g., concentrated Hydrochloric acid)
-
Base for workup (e.g., Sodium bicarbonate solution)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment for inert atmosphere reactions (if using Pd/C)
Procedure using SnCl₂/HCl:
-
In a round-bottom flask, dissolve the nitroaromatic precursor in a suitable solvent like ethanol.
-
Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask. The molar excess of the reducing agent should be determined based on stoichiometry (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate until the solution is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Application in Organic Synthesis: Suzuki Coupling Reaction
This compound is a valuable intermediate in cross-coupling reactions. A patent for the synthesis of pyrido[4,3-d]pyrimidine compounds describes a Suzuki coupling reaction where the bromine atom of this compound is selectively coupled with a boronic acid.[9]
Experimental Workflow: Suzuki Coupling
Caption: Suzuki coupling of this compound.
Experimental Protocol (Adapted from a Patent)[9]
Materials:
-
This compound (CAS 111010-07-2)
-
Cyclopropylboronic acid
-
Potassium phosphate (K₃PO₄)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in 1,4-dioxane, add cyclopropylboronic acid (1.5 eq), potassium phosphate (2.0 eq), and PdCl₂(dppf) (0.12 eq).
-
Stir the mixture at 90 °C under a nitrogen atmosphere for 8 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[11][12] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[11][12]
Conclusion
This compound is a versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. While comprehensive physicochemical and spectroscopic data are not yet widely available, its utility has been demonstrated in cross-coupling reactions. The synthetic and reaction protocols outlined in this guide provide a foundation for researchers to utilize this compound in their drug discovery and materials science endeavors. Further characterization of its physical and chemical properties is encouraged to expand its application in the scientific community.
References
- 1. This compound | 111010-07-2 | LEA01007 [biosynth.com]
- 2. chembk.com [chembk.com]
- 3. 111010-07-2|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 7. Selective Hydrogenation of Halonitrobenzenes: Ingenta Connect [ingentaconnect.com]
- 8. US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents [patents.google.com]
- 9. US20240336631A1 - Pyrido[4,3-d]pyrimidine Compounds - Google Patents [patents.google.com]
- 10. 111010-07-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. fishersci.com [fishersci.com]
Physical and chemical properties of 5-Bromo-4-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Bromo-4-chloro-2-fluoroaniline (CAS No. 111010-07-2). This halogenated aniline is a key building block in organic synthesis, with applications in the development of novel pharmaceutical and agrochemical compounds. This document summarizes its known physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its mechanism of action as a herbicidal agent. The information is presented to support researchers and professionals in leveraging this compound for their scientific endeavors.
Chemical Identity and Physical Properties
This compound is a polysubstituted aniline with the molecular formula C₆H₄BrClFN. Its structure is characterized by a benzene ring functionalized with an amino group and three halogen atoms, which impart specific reactivity and physical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 111010-07-2 | [1][2][3][4] |
| Molecular Formula | C₆H₄BrClFN | [1][2][3][4] |
| Molecular Weight | 224.46 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=C(C(=CC(=C1Br)Cl)F)N | [1] |
| InChI Key | FAWFPJSYUUKRCM-UHFFFAOYSA-N | [5] |
| Appearance | White to light yellow crystalline solid | [6] |
| Melting Point | Data not available in published literature. | |
| Boiling Point | Data not available in published literature. | |
| Density | Data not available in published literature. | |
| Solubility | Soluble in 1,4-dioxane. Assumed to be soluble in other organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[6] | |
| pKa | Data not available in published literature. |
Spectral Data
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its amino and halogen substituents. The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. The halogen atoms, particularly the bromine, are susceptible to displacement via nucleophilic aromatic substitution and participate in cross-coupling reactions.
The bromine atom at the 5-position is a particularly useful handle for synthetic transformations, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.[7]
Experimental Protocols
Synthesis of this compound (Representative Protocol)
A specific, detailed synthesis protocol for this compound is not widely published. However, a general multi-step synthesis starting from a related substituted aniline can be proposed based on established organic chemistry principles. A plausible synthetic route could involve the bromination and chlorination of 2-fluoroaniline, with careful control of regioselectivity. The following is a representative protocol for the synthesis of a related haloaniline, which can be adapted by experienced chemists.[8]
Reaction Scheme (Illustrative): Starting Material: 2-fluoroaniline
-
Protection of the amino group: Acetylation of 2-fluoroaniline to form 2-fluoroacetanilide.
-
Halogenation: Sequential electrophilic aromatic substitution reactions to introduce bromine and chlorine at the desired positions. The directing effects of the acetamido and fluoro groups will influence the regioselectivity.
-
Deprotection: Hydrolysis of the acetamido group to yield the final product, this compound.
General Procedure for Halogenation of a Protected Aniline:
-
Dissolve the protected aniline in a suitable solvent (e.g., acetic acid).
-
Slowly add the halogenating agent (e.g., N-bromosuccinimide for bromination, N-chlorosuccinimide for chlorination) at a controlled temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and precipitate the product by adding water.
-
Isolate the product by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Workflow for a Representative Synthesis:
Illustrative synthetic workflow for haloanilines.
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.[9]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., Rxi-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C).
-
Ionization Mode: Electron Ionization (EI).
-
Detector: Mass Spectrometer scanning a suitable mass range.[10]
Experimental Workflow for Purity Analysis:
General workflow for the analytical characterization.
Biological Activity and Signaling Pathways
This compound is reported to have herbicidal activity through the inhibition of photosynthesis.[4] Herbicides that inhibit photosynthesis typically act on Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.
Mechanism of Action: These herbicides bind to the D1 protein of the PSII complex, specifically at the QB binding site.[11][12] This binding event blocks the electron transport chain, preventing the transfer of electrons from QA to plastoquinone (QB).[11][12] The blockage of electron flow leads to a halt in CO₂ fixation and the production of ATP and NADPH, which are essential for plant growth.[11] The accumulation of high-energy electrons results in the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[11]
Signaling Pathway of Photosynthesis Inhibition:
Herbicidal inhibition of the photosynthetic electron transport chain.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique substitution pattern provides multiple reactive sites for synthetic elaboration. While some of its physical properties are not yet fully characterized in publicly available literature, its utility as a synthetic building block is evident. This guide provides a foundational understanding of its properties, representative experimental procedures, and biological mode of action to aid researchers in its application. As with any chemical reagent, proper safety and handling procedures are paramount.
References
- 1. cenmed.com [cenmed.com]
- 2. 111010-07-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. doronscientific.com [doronscientific.com]
- 4. This compound | 111010-07-2 | LEA01007 [biosynth.com]
- 5. 111010-07-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. BLD Pharmatech Ltd | Chemical-Suppliers [chemical-suppliers.eu]
- 7. innospk.com [innospk.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 12. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-4-chloro-2-fluoroaniline: An In-depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 5-Bromo-4-chloro-2-fluoroaniline, a halogenated aniline derivative. Due to the limited availability of data for this specific compound, this document synthesizes safety information from structurally similar chemicals to provide a robust guide for laboratory and research settings. The following protocols and recommendations are intended for use by trained professionals and should be supplemented by a thorough understanding of safe laboratory practices.
Hazard Identification and Classification
This compound is anticipated to be a hazardous substance. Based on data from analogous compounds, it is likely to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation.[1][6][7][8] Prolonged or repeated exposure may cause damage to organs. It is also expected to be very toxic to aquatic life with long-lasting effects.
GHS Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[5] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][3][4] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1][7][9] |
| Specific Target Organ Toxicity - Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Danger
Pictograms:
Physical and Chemical Properties
| Property | Value (for 4-Bromo-2-fluoroaniline) |
| Molecular Formula | C6H5BrFN[6] |
| Molecular Weight | 190.01 g/mol [5][9] |
| Appearance | Solid[9] |
| Melting Point | 40-42 °C[9] |
| Flash Point | 104 °C (219.2 °F) - closed cup[6][9] |
Safe Handling and Storage
Handling:
-
Work under a chemical fume hood.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[2][3]
-
Avoid contact with skin and eyes.[10]
-
Wash hands and face thoroughly after handling.[10]
-
Immediately change contaminated clothing.
-
Apply preventive skin protection.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep locked up or in an area accessible only to qualified or authorized persons.
-
The compound may be light-sensitive and air-sensitive; store under an inert gas.[8]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] Wear appropriate protective gloves to prevent skin exposure.[11] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] A dust mask type N95 (US) is recommended.[9] |
First Aid Measures
In case of exposure, immediate medical attention is required.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration.[12] Call a physician immediately. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[10] Call a physician immediately. |
| Eye Contact | Rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do. Continue rinsing.[10] Call an ophthalmologist. |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[13] Immediately make the victim drink water (two glasses at most). Call a physician or Poison Control Center immediately.[1][14] |
Accidental Release and Disposal
Accidental Release:
-
Evacuate Personnel: Evacuate the danger area and consult an expert.
-
Ensure Ventilation: Ensure adequate ventilation.[10]
-
Personal Precautions: Avoid dust formation and inhalation.[10] Avoid substance contact. Use personal protective equipment as outlined in Section 4.
-
Containment: Do not let the product enter drains.[10] Cover drains.
-
Clean-up: Pick up and arrange disposal without creating dust.[10] Sweep up and shovel into suitable, closed containers for disposal.[8][13]
Disposal:
Dispose of contents/container to an approved waste disposal plant.[2][3][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][10]
-
Specific Hazards: Development of hazardous combustion gases or vapors is possible in the event of a fire. These may include carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen chloride gas.[10][13]
-
Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1][10] Stay in the danger area only with a self-contained breathing apparatus. Prevent skin contact by wearing suitable protective clothing.
Experimental Protocols
Detailed experimental protocols involving this compound should be designed with strict adherence to the safety precautions outlined in this guide. All manipulations should be carried out in a certified chemical fume hood by personnel trained in handling hazardous materials. A detailed risk assessment should be conducted before any new procedure is initiated.
Visualized Workflow: Handling a Chemical Spill
The following diagram illustrates a logical workflow for safely managing an accidental spill of this compound.
Caption: Workflow for handling a chemical spill.
Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a formal safety review and risk assessment. All users should consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional and regulatory safety guidelines.
References
- 1. echemi.com [echemi.com]
- 2. 5-Bromo-2-fluoroaniline, 25G | Labscoop [labscoop.com]
- 3. 5-Bromo-2-fluoroaniline | 2924-09-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 4-溴-2-氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
The Reactivity Profile of Polyhalogenated Anilines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhalogenated anilines are a critical class of compounds in organic synthesis, serving as versatile building blocks for the construction of complex molecules, particularly in the fields of pharmaceuticals and materials science. Their unique electronic and steric properties, governed by the nature, number, and position of halogen substituents, dictate their reactivity in a wide range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the reactivity profile of polyhalogenated anilines, focusing on their synthesis, electrophilic and nucleophilic substitution reactions, and their utility in modern cross-coupling methodologies. Detailed experimental protocols for key reactions, quantitative data on reaction outcomes, and visualizations of reaction mechanisms and relevant biological pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
Anilines bearing multiple halogen atoms exhibit a rich and varied chemical reactivity. The strong electron-withdrawing nature of halogens deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. Furthermore, the carbon-halogen bond provides a reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Understanding the interplay of these electronic and steric effects is paramount for the strategic design and synthesis of novel chemical entities. This guide will delve into the core aspects of polyhalogenated aniline reactivity, providing both theoretical understanding and practical guidance.
Synthesis of Polyhalogenated Anilines
The direct halogenation of aniline is often difficult to control, leading to the formation of polyhalogenated products. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline as a white precipitate[1][2]. To achieve more selective halogenation, the strongly activating amino group is often protected, for example, by acetylation, to moderate the ring's reactivity[3].
A common synthetic route to polyhalogenated anilines involves the direct halogenation of aniline or its derivatives. For example, 2,4,6-trichloroaniline can be synthesized by reacting dry aniline with chlorine gas in an anhydrous carbon tetrachloride solution[4].
Key Reactions and Reactivity Profile
Electrophilic Aromatic Substitution
The amino group in aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack and directing incoming electrophiles to the ortho and para positions[1][2]. However, the presence of multiple electron-withdrawing halogen atoms significantly deactivates the ring, making electrophilic substitution reactions more challenging compared to aniline itself.
Nucleophilic Aromatic Substitution (SNAr)
Polyhalogenated anilines, particularly those with a high degree of halogenation, are activated towards nucleophilic aromatic substitution. The electron-withdrawing halogens stabilize the negatively charged Meisenheimer intermediate formed during the reaction[5][6]. The reactivity of the leaving group follows the general trend: F > Cl > Br > I.
Transition Metal-Catalyzed Cross-Coupling Reactions
Polyhalogenated anilines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond in the oxidative addition step, which is often rate-determining, follows the order: I > Br > Cl >> F. This differential reactivity allows for selective, sequential functionalization of polyhalogenated systems.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. Polyhalogenated anilines readily participate in this reaction, with the reactivity being dependent on the halogen.
. Table 1: Suzuki-Miyaura Coupling of Polyhalogenated Anilines
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloroaniline | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [7] |
| 2 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | 95 | [8] |
| 3 | 2,4,6-Trihalogenopyrido[2,3-d]pyrimidines | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | - | - | [9] |
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is particularly useful for the synthesis of more complex aniline derivatives from simpler polyhalogenated precursors.
. Table 2: Buchwald-Hartwig Amination of Polyhalogenated Anilines
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,2,4,5-Tetrachlorobenzene | Morpholine | Pd(dba)₂/DavePhos | NaOtBu | Toluene | 100 | 24 | Moderate | [10] |
| 2 | Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 80 | 24 | High | [2] |
| 3 | Aryl Chlorides | 1°/2° Amines, Imines | [Pd(IPr)(P(o-tolyl)₃)] | KOtBu | Dioxane | 100 | - | Excellent | [11] |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. Iodo- and bromoanilines are particularly reactive substrates for this transformation.
. Table 3: Sonogashira Coupling of Polyhalogenated Anilines
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-Iodoaniline | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N | MeCN | - | - | High | [12] |
| 2 | Aryl Iodides | Terminal alkynes | Pd₁@NC/CuI/PPh₃ | NEt₃ | MeCN | 80 | 24 | ~40 | [13] |
| 3 | 5-Iodouracil PNA-residues | Various alkynes | Pd/Cu | - | Solution/Solid Phase | - | - | 38-53 (soln), quant. (solid) | [14] |
The Stille coupling involves the reaction of an organostannane with an organic halide. While effective, the toxicity of organotin compounds is a significant drawback.
Experimental Protocols
Synthesis of 2,4,6-Trichloroaniline
Materials:
-
Aniline
-
Chlorine gas
-
Carbon tetrachloride (anhydrous)
Procedure:
-
Dissolve dry aniline in anhydrous carbon tetrachloride in a reaction vessel.
-
Bubble dry chlorine gas through the solution.
-
2,4,6-Trichloroaniline will precipitate as a white solid.
-
Filter the precipitate and wash with a small amount of cold carbon tetrachloride.
-
Dry the product under vacuum. Note: The reaction must be carried out under anhydrous conditions to prevent the formation of aniline black.[4]
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Polyhalogenated aniline (e.g., 2,4-dichloroaniline)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a reaction flask, add the polyhalogenated aniline (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.5-2 mol%), and phosphine ligand (1-4 mol%).
-
Add the base (2.0-3.0 equiv).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at the specified temperature for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Polyhalogenated aniline (or other aryl halide)
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add the palladium catalyst (1-2 mol%) and phosphine ligand (2-4 mol%) to a dry Schlenk flask.
-
Add the base (1.2-1.5 equiv).
-
Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add the anhydrous solvent.
-
Seal the flask, remove from the glovebox, and heat in a preheated oil bath at the desired temperature under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Spectroscopic Data
Table 4: Spectroscopic Data for Selected Polyhalogenated Anilines
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) | Reference |
| 4-Fluoroaniline | 3.60 (s, 2H), 6.62 (dd, 2H), 6.89 (t, 2H) | 115.69 (d), 116.10 (d), 142.57 (d), 156.38 (d) | - | - | [12] |
| 4-Chloroaniline | - | 116.25, 123.16, 129.13, 144.95 | - | - | [12] |
| 4-Bromoaniline | 7.21 (d, 2H), 6.54 (d, 2H), 3.35 (s, 2H) | - | - | - | [15] |
| 2,4-Dichloroaniline | - | - | - | - | [1] |
| 2,3,5,6-Tetrafluoroaniline | - | - | SOLUTION (10% CCl₄ FOR 3800-1330, 10% CS₂ FOR 1330-400) | - | [4] |
| 2,3,4,5-Tetrafluoroaniline | - | - | Transmission | - | [16] |
Applications in Drug Development
Polyhalogenated anilines are prevalent scaffolds in many kinase inhibitors used in cancer therapy. The halogen atoms can form crucial interactions within the ATP-binding pocket of kinases and modulate the pharmacokinetic properties of the drug molecules.
Inhibition of EGFR and MAPK Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Many small molecule inhibitors targeting kinases within these pathways incorporate a polyhalogenated aniline moiety. For instance, 4-anilinoquinazoline derivatives with halogen substitutions on the aniline ring have shown potent inhibitory activity against EGFR[17]. The potency of these inhibitors is highly dependent on the nature and position of the halogen substituent[17].
. Table 5: IC₅₀ Values of Halogenated 4-Anilinoquinazoline EGFR Inhibitors
| Halogen at C3' | IC₅₀ (nM) |
| H | 29 |
| F | 3.8 |
| Cl | 0.31 |
| Br | 0.025 |
| I | 0.89 |
| (Data from[17]) |
Structure-Reactivity Relationships
The reactivity of polyhalogenated anilines in cross-coupling reactions is a direct consequence of the carbon-halogen bond strength. This predictable trend allows for the rational design of synthetic routes involving sequential, site-selective functionalization.
Conclusion
Polyhalogenated anilines are a valuable and versatile class of compounds with a rich reactivity profile. Their utility in organic synthesis, particularly in the construction of pharmaceutically relevant molecules, is well-established. A thorough understanding of their synthesis, reactivity in various transformations, and the structure-reactivity relationships governed by the halogen substituents is crucial for their effective application in modern drug discovery and materials science. This guide has provided a comprehensive overview of these aspects, offering detailed protocols, quantitative data, and visual representations to aid researchers in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,3,5,6-Tetrafluoroaniline [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solved Assign the peaks of the 1H and 13C NMR spectra for | Chegg.com [chegg.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 15. 4-Bromoaniline(106-40-1) 1H NMR [m.chemicalbook.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 5-Bromo-4-chloro-2-fluoroaniline
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential research applications of the novel chemical intermediate, 5-Bromo-4-chloro-2-fluoroaniline. This document outlines the compound's chemical properties, potential synthetic routes, and key areas for future investigation, particularly in the realm of targeted cancer therapy.
Introduction
This compound is a polysubstituted aromatic amine with the molecular formula C₆H₄BrClFN. Its unique substitution pattern, featuring three different halogen atoms and an amino group, makes it a highly attractive building block for the synthesis of complex organic molecules. The presence of bromine, chlorine, and fluorine atoms at specific positions on the aniline ring offers multiple reactive sites for various chemical transformations, enabling the generation of diverse molecular libraries for biological screening. Halogenated anilines are privileged structures in medicinal chemistry, frequently serving as key intermediates in the development of kinase inhibitors and other targeted therapeutics. The strategic placement of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties through mechanisms such as halogen bonding.
Physicochemical Properties and Spectroscopic Data
While comprehensive experimental spectroscopic data for this compound is not widely available in the public domain, its basic properties can be summarized. Further detailed analysis by researchers is highly encouraged.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 111010-07-2 | [1][2][3] |
| Molecular Formula | C₆H₄BrClFN | [1][2] |
| Molecular Weight | 224.46 g/mol | [1][2][4] |
| Appearance | White to yellow crystalline powder (predicted) | General knowledge of similar anilines |
| Melting Point | ~70-74 °C (for the related 5-Bromo-2-chloro-4-fluoroaniline) | [5] |
| Solubility | Soluble in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons (predicted) | [5] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | Chemical shifts for aromatic protons are expected in the range of 6.5-7.5 ppm, with coupling patterns influenced by the fluorine, bromine, and chlorine substituents. The amine protons would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would resonate between 110-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant. |
| IR (Infrared) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-X (halogen) stretching would be observed. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 223/225/227, reflecting the isotopic distribution of bromine and chlorine. |
Note: The data in Table 2 is predicted based on the analysis of structurally similar compounds. Experimental verification is required.
Potential Research Areas
The trifunctional nature of this compound, with its amino group and two different halogen atoms (bromine and chlorine) at positions amenable to cross-coupling reactions, opens up a vast landscape for synthetic exploration and drug discovery.
Kinase Inhibitors for Oncology
A highly promising area of research for derivatives of this compound is the development of novel kinase inhibitors. The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation, often through mutations in the BRAF kinase, is a hallmark of many cancers, including melanoma.[6][7][8]
Halogenated anilines are key components of many approved BRAF inhibitors. For instance, the structure of Vemurafenib, a potent BRAF V600E inhibitor, features a substituted fluoroaniline moiety. The strategic placement of halogens can enhance binding affinity to the kinase's active site and improve pharmacokinetic properties. This compound provides a unique scaffold to synthesize novel pan-RAF inhibitors or mutant-specific inhibitors that could overcome acquired resistance to existing therapies.[9][10]
Below is a diagram illustrating the BRAF signaling pathway, a key target for inhibitors derived from this novel aniline.
References
- 1. This compound | 111010-07-2 | LEA01007 [biosynth.com]
- 2. cenmed.com [cenmed.com]
- 3. 111010-07-2|this compound|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Substituted Fluoroanilines for Researchers and Drug Development Professionals
An in-depth review of the synthesis, properties, and applications of substituted fluoroanilines, providing key data and experimental insights for their use in scientific research and pharmaceutical development.
Substituted fluoroanilines are a critical class of organic compounds widely utilized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials. The introduction of fluorine atoms into the aniline scaffold profoundly influences the molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive literature review of substituted fluoroanilines, focusing on their synthesis, spectroscopic characterization, and biological activities, with a particular emphasis on their role in drug discovery.
Synthesis of Substituted Fluoroanilines
The synthesis of substituted fluoroanilines is most commonly achieved through the reduction of the corresponding fluoronitrobenzene precursors. Catalytic hydrogenation and metal-acid reduction are the two primary methods employed for this transformation.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used, high-yield method for the synthesis of fluoroanilines.[3][4] This process typically involves the use of a platinum or palladium catalyst on a carbon support (Pt/C or Pd/C) under a hydrogen atmosphere.
Experimental Protocol: Catalytic Hydrogenation of 3-chloro-4-fluoronitrobenzene [4]
-
Materials: 3-chloro-4-fluoronitrobenzene, 1% Platinum on carbon (Pt/C) catalyst, high-purity nitrogen gas, high-purity hydrogen gas.
-
Equipment: High-pressure reaction kettle (autoclave) with stirring and temperature control, filtration apparatus, distillation/rectification apparatus.
-
Procedure:
-
Charge the reaction kettle with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of substrate to catalyst should be between 200:1 and 400:1.
-
Seal the reactor and purge the system three times with high-purity nitrogen gas to remove any air.
-
Following the nitrogen purge, purge the system three times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).
-
Heat the reaction mixture to the target temperature (e.g., 80°C) while stirring vigorously.
-
Maintain the reaction for the specified time (e.g., 5 hours), monitoring the reaction progress by TLC or HPLC if possible.
-
Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.
-
Filter the hot reaction mixture to remove the Pt/C catalyst.
-
Purify the crude product by vacuum distillation to obtain 3-chloro-4-fluoroaniline with a purity of >99.5%.
-
Experimental Protocol: Hydrogenation of ortho-Fluoronitrobenzene [5]
-
Materials: ortho-fluoronitrobenzene, Al2O3-supported Pt catalyst with metal promoters (e.g., Pd, Sn, Zn, K, Co, Ga, In, Mn, Ag, or Ce), nitrogen gas, hydrogen gas.
-
Equipment: Fixed-bed reactor, condenser, oil-water separator.
-
Procedure:
-
Pack the fixed-bed reactor with the catalyst and purge with nitrogen.
-
Introduce a nitrogen-diluted reducing gas and raise the reactor temperature to 120°C - 280°C.
-
Mix ortho-fluoronitrobenzene vapor with preheated hydrogen (150°C - 260°C).
-
Introduce the gaseous mixture into the reactor to initiate catalytic hydrogenation.
-
Condense the product vapor and separate the liquid 2-fluoroaniline using an oil-water separator. This method can achieve 100% molar conversion of ortho-fluoronitrobenzene.[5]
-
Table 1: Comparison of Synthetic Methods for 3-Chloro-4-fluoroaniline [3]
| Parameter | Catalytic Hydrogenation | Iron Reduction |
| Starting Material | 3-chloro-4-fluoronitrobenzene | 3-chloro-4-fluoronitrobenzene |
| Reducing Agent | Hydrogen gas (H₂) | Iron powder (Fe) |
| Catalyst/Promoter | Platinum on Carbon (Pt/C) | Hydrochloric acid (HCl) |
| Solvent | Typically solvent-free or in an alcohol | Ethanol/Water |
| Temperature | 80 - 120 °C | 80 - 90 °C |
| Pressure | 0.5 - 5.0 MPa | Atmospheric |
| Typical Yield | > 99% | ~90% |
| Purity | > 99.5% | High, requires purification |
| Key Advantages | High purity and yield, environmentally friendly | Lower pressure requirements |
| Key Disadvantages | Requires high-pressure equipment | Formation of iron sludge waste |
Diazotization and Sandmeyer-type Reactions
Fluoroanilines can be converted to a variety of other substituted compounds via diazotization followed by Sandmeyer or related reactions. The primary amino group is transformed into a diazonium salt, which is a versatile intermediate.
Experimental Protocol: Diazotization of 3-Chloro-4-fluoroaniline [6]
-
Materials: 3-Chloro-4-fluoroaniline, concentrated hydrochloric acid, sodium nitrite, deionized water.
-
Equipment: Beaker, magnetic stirrer, ice-salt bath.
-
Procedure:
-
Suspend 1.46 g (0.01 mol) of 3-Chloro-4-fluoroaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of deionized water in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The diazonium salt is typically used immediately in subsequent reactions.
-
Physicochemical and Spectroscopic Properties
The physical and chemical properties of fluoroanilines are significantly influenced by the position of the fluorine substituent.
Table 2: Physicochemical Properties of Fluoroaniline Isomers
| Property | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |
| CAS Number | 348-54-9 | 372-19-0 | 371-40-4 |
| Molecular Formula | C₆H₆FN | C₆H₆FN | C₆H₆FN |
| Molar Mass ( g/mol ) | 111.12 | 111.12 | 111.12 |
| Boiling Point (°C) | 175-177 | 186 | 187-188 |
| Melting Point (°C) | -29 | -1.9 | -1.1 |
| pKa (conjugate acid) | 3.20 | 3.51 | 4.65 |
| logP | 1.13 | 1.13 | 1.15 |
Spectroscopic Data
The following table summarizes key spectroscopic data for 3-chloro-4-fluoroaniline and its derivatives.[7]
Table 3: ¹H NMR Spectral Data (CDCl₃) [7]
| Compound | Ar-H Chemical Shifts (δ, ppm) | Other Chemical Shifts (δ, ppm) |
| 3-Chloro-4-fluoroaniline | 7.08 (dd, J=8.7, 2.7 Hz, 1H), 6.95 (t, J=8.7 Hz, 1H), 6.65 (ddd, J=8.7, 4.5, 2.7 Hz, 1H) | 3.75 (br s, 2H, -NH₂) |
| 2-Chloro-4-fluoroaniline | 7.02 (dd, J=8.7, 5.4 Hz, 1H), 6.85 (dd, J=8.7, 3.0 Hz, 1H), 6.75 (td, J=8.7, 3.0 Hz, 1H) | 3.80 (br s, 2H, -NH₂) |
| 4-Chloro-2-fluoroaniline | 6.95-7.10 (m, 2H), 6.80-6.90 (m, 1H) | 3.85 (br s, 2H, -NH₂) |
| N-Acetyl-3-chloro-4-fluoroaniline | 7.85 (dd, J=8.8, 2.6 Hz, 1H), 7.55 (m, 1H), 7.05 (t, J=8.8 Hz, 1H) | 7.20 (br s, 1H, -NH), 2.15 (s, 3H, -CH₃) |
Table 4: Key IR Absorption Bands (cm⁻¹) [1][7][8]
| Functional Group | 3-Chloro-4-fluoroaniline | 2-Chloro-4-fluoroaniline | 4-Chloro-2-fluoroaniline | N-Acetyl-3-chloro-4-fluoroaniline |
| N-H Stretch (amine) | 3480, 3390 | 3485, 3395 | 3490, 3400 | 3290 (amide N-H) |
| C=O Stretch (amide) | - | - | - | 1665 |
| C-N Stretch | 1310 | 1315 | 1305 | 1320 |
| C-F Stretch | 1230 | 1240 | 1250 | 1235 |
| C-Cl Stretch | 770 | 810 | 800 | 775 |
Table 5: Mass Spectrometry Data (m/z) [7][9]
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 3-Chloro-4-fluoroaniline | 145/147 | 110, 83 |
| 2-Chloro-4-fluoroaniline | 145/147 | 110, 83 |
| 4-Chloro-2-fluoroaniline | 145/147 | 110, 83 |
| N-Acetyl-3-chloro-4-fluoroaniline | 187/189 | 145/147, 110, 43 |
Biological Activities and Applications in Drug Discovery
Substituted fluoroanilines are prevalent structural motifs in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The fluorine atom can enhance drug-target interactions and improve metabolic stability.
Anticancer Activity
Fluoroaniline derivatives have shown significant potential as anticancer agents, often by inhibiting key signaling pathways involved in cell proliferation and survival.
Table 6: In Vitro Anticancer Activity of Selected Fluoroaniline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6 | A549 (Lung) | 0.64 | [10] |
| Reduced FQ 4c | A549 (Lung) | <50 | [11] |
| Reduced FQ 4c | MCF7 (Breast) | <50 | [11] |
| Reduced FQ 4c | PANC1 (Pancreatic) | <50 | [11] |
| NitroFQ 3e | T47D (Breast) | <50 | [11] |
| Reduced FQ 4c | PC3 (Prostate) | <50 | [11] |
| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[4][11]benzoquinone | A375 (Melanoma) | 12.25 (LC₅₀, µg/mL) | [12] |
| Fluorinated diphenylamine chalcone B3 | HeLa (Cervical) | 32.42 (µg/mL) | [13] |
| Fluorinated diphenylamine chalcone B5 | HeLa (Cervical) | 24.53 (µg/mL) | [13] |
Antimicrobial Activity
Certain substituted fluoroanilines and their derivatives exhibit potent antimicrobial properties.
Table 7: In Vitro Antimicrobial Activity of Selected Fluoroaniline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated diphenylamine chalcone B3 | Escherichia coli | 62.5 | [13][14] |
| Fluorinated diphenylamine chalcone B6 | Escherichia coli | 62.5 | [13][14] |
| Fluorinated diphenylamine chalcone B1 | Staphylococcus aureus | 100 | [13][14] |
Signaling Pathways and Experimental Workflows
Inhibition of EGFR and VEGFR Signaling Pathways
Many fluoroaniline-containing compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are crucial for tumor growth, proliferation, and angiogenesis.[15][16][17]
Caption: Inhibition of EGFR and VEGFR signaling by fluoroaniline-based compounds.
General Experimental Workflow for Synthesis and Evaluation
The development of novel substituted fluoroaniline derivatives typically follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for synthesis and evaluation of novel fluoroaniline compounds.
Conclusion
Substituted fluoroanilines represent a cornerstone in modern medicinal chemistry and materials science. Their synthesis is well-established, with reliable protocols for producing a diverse range of derivatives. The strategic incorporation of fluorine allows for the fine-tuning of molecular properties, leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. This guide provides a foundational overview of the key aspects of substituted fluoroaniline chemistry, offering valuable data and methodologies for researchers and developers in the field. Further exploration into the synthesis and evaluation of novel fluoroaniline-containing scaffolds holds significant promise for the discovery of new therapeutic agents and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. p-Fluoroaniline [webbook.nist.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.malariaworld.org [media.malariaworld.org]
- 15. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
The Versatile Role of 5-Bromo-4-chloro-2-fluoroaniline and its Analogs in Medicinal Chemistry: Application Notes and Protocols
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
This document details the applications of the halogenated aniline, 5-Bromo-4-chloro-2-fluoroaniline, and its structural analogs in the field of medicinal chemistry. While specific applications of this compound in medicinal chemistry are not extensively documented in publicly available literature, its structural motifs are present in key pharmacologically active molecules. This report extrapolates its potential uses based on the established applications of closely related compounds, providing a valuable resource for researchers engaged in drug discovery and development. Halogenated anilines are crucial building blocks in the synthesis of a wide range of therapeutic agents due to their unique chemical properties that can enhance drug efficacy and metabolic stability.
Introduction to Halogenated Anilines in Drug Discovery
Halogenated anilines are a class of chemical intermediates widely used in the synthesis of pharmaceuticals.[1] The strategic placement of halogen atoms on the aniline ring allows for precise control over the molecule's electronic properties, reactivity, and metabolic stability, which are critical for fine-tuning the pharmacological profiles of drug candidates. The introduction of halogens can mitigate metabolic instability or toxicity sometimes associated with the aniline motif.[1] For instance, fluorine is often incorporated to block metabolic oxidation and increase binding affinity.
Potential Application in Kinase Inhibitor Synthesis
Based on the utility of structurally similar anilines, this compound is a promising candidate for the synthesis of kinase inhibitors, a class of targeted cancer therapies.
Synthesis of MEK Inhibitor Analogs (e.g., Trametinib Analogs)
A closely related compound, 4-bromo-2-fluoroaniline, is a key intermediate in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases. The bromo and fluoro substitutions on the aniline ring are crucial for its biological activity. It is plausible that this compound could be utilized to generate novel analogs of Trametinib, potentially with altered potency, selectivity, or pharmacokinetic properties.
Signaling Pathway:
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, driving the growth of many cancers. MEK inhibitors like Trametinib block the signaling cascade at the level of MEK, thereby inhibiting tumor cell proliferation.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of MEK inhibitors.
Experimental Protocol: Synthesis of a Trametinib Analog Precursor
This protocol describes a potential synthetic route for a key intermediate for a Trametinib analog, utilizing a Buchwald-Hartwig amination reaction.
Table 1: Reaction Components for Buchwald-Hartwig Amination
| Reagent/Component | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 224.46 | 1.0 | 224.5 mg |
| Pyridopyrimidine core | Varies | 1.2 | Varies |
| Pd₂(dba)₃ | 915.7 | 0.05 | 45.8 mg |
| Xantphos | 578.6 | 0.1 | 57.9 mg |
| Cs₂CO₃ | 325.8 | 2.0 | 651.6 mg |
| Dioxane | - | - | 10 mL |
Procedure:
-
To a dry Schlenk flask, add this compound, the pyridopyrimidine core, and cesium carbonate.
-
Purge the flask with argon for 15 minutes.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in the Synthesis of Sirtuin Activators
Another potential application for analogs of this compound is in the synthesis of sirtuin activators. The related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key ingredient in the synthesis of MDL compounds, which are allosteric activators of SIRT6, a lysine deacetylase that acts as a tumor suppressor.[2]
Signaling Pathway:
SIRT6 is an enzyme that plays a crucial role in regulating gene expression, DNA repair, and metabolism. Its activation has been shown to have anti-tumor effects. MDL compounds bind to an allosteric site on SIRT6, enhancing its deacetylase activity.
Caption: Allosteric activation of SIRT6 by MDL compounds, leading to histone deacetylation.
Experimental Protocol: Synthesis of an MDL Analog Intermediate
This protocol outlines a plausible synthetic step towards an MDL analog, involving a nucleophilic aromatic substitution.
Table 2: Reaction Components for Nucleophilic Aromatic Substitution
| Reagent/Component | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 224.46 | 1.0 | 224.5 mg |
| Benzenesulfonamide derivative | Varies | 1.1 | Varies |
| K₂CO₃ | 138.2 | 2.0 | 276.4 mg |
| DMF | - | - | 5 mL |
Procedure:
-
In a round-bottom flask, dissolve this compound and the benzenesulfonamide derivative in DMF.
-
Add potassium carbonate to the mixture.
-
Heat the reaction at 80-100 °C for 6-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
General Workflow for Synthesis and Screening
The general workflow for utilizing halogenated anilines like this compound in drug discovery involves a multi-step process from initial synthesis to biological evaluation.
Caption: A generalized workflow for the discovery of new therapeutic agents.
Conclusion
While direct medicinal chemistry applications of this compound are not prominently reported, its structural features strongly suggest its potential as a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of kinase inhibition and sirtuin activation. The provided protocols for analogous compounds offer a solid foundation for researchers to explore the synthetic utility of this and other polysubstituted anilines in their drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry.
References
Application Notes and Protocols for 5-Bromo-4-chloro-2-fluoroaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloro-2-fluoroaniline is a versatile, halogenated intermediate playing a significant role in the fields of pharmaceutical and agrochemical synthesis. Its unique substitution pattern, featuring three different halogen atoms and an amino group, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including its synthesis and subsequent palladium-catalyzed cross-coupling reactions.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 111010-07-2 |
| Molecular Formula | C₆H₄BrClFN |
| Molecular Weight | 224.46 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in common organic solvents like EtOH, 1,4-dioxane, and DMF. |
Applications in Organic Synthesis
This compound serves as a critical building block for the synthesis of complex organic molecules. The differential reactivity of the C-Br and C-Cl bonds, with the carbon-bromine bond being more susceptible to oxidative addition in palladium-catalyzed reactions, allows for selective functionalization. This intermediate is particularly valuable in the synthesis of kinase inhibitors and other biologically active compounds in the pharmaceutical industry, as well as in the development of novel herbicides and pesticides in the agrochemical sector.
Experimental Protocols
Synthesis of this compound
This protocol details the reduction of the corresponding nitrobenzene to afford the title aniline.
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol:
To a solution of 1-bromo-2-chloro-4-fluoro-5-nitrobenzene (1.00 g, 3.93 mmol) in ethanol (10.00 mL) and water (2 mL), iron powder (1.10 g, 19.65 mmol) and ammonium chloride (1.05 g, 19.65 mmol) are added at room temperature. The reaction mixture is then heated to 70°C and stirred for 2 hours. Upon completion, the reaction is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to yield this compound.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The higher reactivity of the C-Br bond in this compound allows for selective coupling at the 5-position.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Protocol 1: Coupling with Cyclopropylboronic Acid
| Reactant/Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | 8.06 g (35.9 mmol) |
| Cyclopropylboronic acid | 1.5 | 4.63 g (53.9 mmol) |
| PdCl₂(dppf) | 0.12 | 3.15 g (4.31 mmol) |
| K₃PO₄ | 2.0 | 15.2 g (71.8 mmol) |
| Solvent | - | 1,4-dioxane (200 mL) |
| Temperature | - | 90 °C |
| Reaction Time | - | 8 hours |
Procedure: To a solution of this compound (8.06 g, 35.9 mmol) in 1,4-dioxane (200 mL) is added cyclopropylboronic acid (4.63 g, 53.9 mmol), potassium phosphate (15.2 g, 71.8 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3.15 g, 4.31 mmol). The resulting mixture is stirred at 90°C under a nitrogen atmosphere for 8 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography.
Protocol 2: Coupling with an Isopropenyl Boronate Ester
| Reactant/Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | 2500 mg (11.14 mmol) |
| 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | 1.5 | 2810 mg (16.7 mmol) |
| Pd(dppf)Cl₂ | 0.08 | 918 mg (0.89 mmol) |
| K₃PO₄ | 3.0 | 7090 mg (33.4 mmol) |
| Solvent | - | 1,4-dioxane (90 mL), Water (9 mL) |
| Temperature | - | 90 °C |
| Reaction Time | - | Not specified |
Procedure: To a mixture of this compound (2500 mg, 11.14 mmol), 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (2810 mg, 16.7 mmol), and potassium phosphate (7090 mg, 33.4 mmol) in 1,4-dioxane (90 mL) and water (9 mL), Pd(dppf)Cl₂ (918 mg, 0.89 mmol) is added. The reaction is heated to 90°C and stirred until completion as monitored by TLC or LC-MS. The product is then isolated and purified using standard workup and chromatographic procedures.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Representative Protocol:
| Reactant/Reagent | Molar Equiv. |
| This compound | 1.0 |
| Amine | 1.2 |
| Pd₂(dba)₃ | 0.01-0.02 |
| XPhos or other suitable ligand | 0.02-0.04 |
| NaOt-Bu or K₂CO₃ | 1.4-2.0 |
| Solvent | - |
| Temperature | - |
| Reaction Time | - |
Procedure: An oven-dried Schlenk tube is charged with Pd₂(dba)₃, the phosphine ligand, and the base under an inert atmosphere. The tube is evacuated and backfilled with nitrogen or argon. This compound, the amine, and the anhydrous solvent (e.g., toluene or 1,4-dioxane) are then added via syringe. The reaction mixture is heated to 80-110°C and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, data for structurally similar compounds such as 4-bromo-2-fluoroaniline suggests that this compound should be handled with care.
-
Hazard Statements (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Experimental Workflow Diagram
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
Application Notes: 5-Bromo-4-chloro-2-fluoroaniline as a Versatile Building Block for API Synthesis
Introduction
5-Bromo-4-chloro-2-fluoroaniline is a trifunctionalized aromatic compound that serves as a critical starting material and key building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring three different halogen atoms and an amino group, allows for highly selective and sequential functionalization. This strategic arrangement is particularly valuable in medicinal chemistry for constructing the core structures of targeted therapies. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in metal-catalyzed cross-coupling reactions enables chemists to introduce molecular complexity in a controlled manner, making it a prized intermediate in modern drug development.
A prominent example of its application is in the synthesis of Encorafenib (BRAFTOVI®), a potent and highly selective kinase inhibitor used in the treatment of certain types of melanoma, colorectal cancer, and non-small cell lung cancer with specific BRAF mutations.[1][2] The aniline backbone of this compound is incorporated into the final structure of Encorafenib, highlighting its importance in accessing this class of oncology drugs.[3][4]
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄BrClFN |
| Molecular Weight | 224.46 g/mol [5] |
| CAS Number | 111010-07-2 |
| Appearance | White to light yellow crystalline solid |
| Melting Point | Approx. 70-74 °C[6] |
| Solubility | Soluble in organic solvents like alcohols, ethers[6] |
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement |
| Hazard Class | Acute Tox. 4 | H302: Harmful if swallowed[5] |
| Skin Irrit. 2 | H315: Causes skin irritation[5] | |
| Eye Irrit. 2A | H319: Causes serious eye irritation[5] | |
| STOT SE 3 | H335: May cause respiratory irritation[5] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7][8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical.[8][9][10]
Application in the Synthesis of Encorafenib
Encorafenib is a kinase inhibitor that targets BRAF V600E, a mutated protein that drives tumor growth in various cancers.[11][12] It functions by inhibiting the constitutively active MAPK/ERK signaling pathway, thereby arresting the cell cycle and curbing cancer cell proliferation.[1][13][14][15] The synthesis of Encorafenib relies on a multi-step pathway where this compound is a key precursor, undergoing sequential cross-coupling reactions to build the complex final molecule.
Mechanism of Action: Inhibition of the BRAF Signaling Pathway
The BRAF gene is a key component of the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is crucial for regulating cell growth and division.[13][16] Mutations like BRAF V600E lead to a constitutively active BRAF protein, causing uncontrolled downstream signaling that promotes tumorigenesis.[15][17] Encorafenib selectively binds to and inhibits this mutated BRAF protein, blocking the signal cascade.[12][14]
References
- 1. Encorafenib - Wikipedia [en.wikipedia.org]
- 2. Encorafenib | C22H27ClFN7O4S | CID 50922675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 5-Bromo-2-fluoroaniline | 2924-09-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. pfizermedical.com [pfizermedical.com]
- 12. Braftovi mechanism of action | Encorafenib mechanism of action | braf mapk pathway [braftovi-crc.com]
- 13. mdpi.com [mdpi.com]
- 14. What is the mechanism of Encorafenib? [synapse.patsnap.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. biomarker.onclive.com [biomarker.onclive.com]
- 17. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Coupling Protocol for 5-Bromo-4-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the selective Suzuki-Miyaura cross-coupling reaction of 5-Bromo-4-chloro-2-fluoroaniline with arylboronic acids. Due to the differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl), this protocol focuses on the selective activation of the more labile C-Br bond.[1] The procedure outlines the use of a palladium catalyst with a suitable ligand and base in an appropriate solvent system. This application note also includes a summary of typical reaction parameters in a tabular format, a visual representation of the experimental workflow, and the catalytic cycle for the Suzuki-Miyaura coupling.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[2] this compound is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern. The presence of multiple halogen atoms allows for sequential, site-selective cross-coupling reactions. The general order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl, which forms the basis for the chemoselective functionalization of the C-Br bond in the presence of a C-Cl bond.[1] This protocol provides a robust starting point for researchers looking to perform selective Suzuki coupling on this substrate.
Data Presentation
The following table summarizes typical quantitative data for Suzuki-Miyaura coupling reactions involving haloanilines and related substrates. The specific conditions for this compound should be optimized based on the chosen boronic acid coupling partner.
| Parameter | Typical Range/Value | Notes |
| Substrate | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.1 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand | 1 - 5 mol% |
| Ligand | PPh₃, SPhos, XPhos, or other phosphine ligands | 2 - 10 mol% |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | |
| Temperature | 80 - 110 °C | Reaction progress should be monitored. |
| Reaction Time | 2 - 24 hours | Dependent on substrate and temperature. |
| Yield | 70 - 98% | Highly dependent on specific substrates and conditions.[3] |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL), via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
Mandatory Visualizations
Caption: A flowchart of the experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2-fluoroaniline is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its trifunctionalized aromatic core, featuring electronically distinct bromo, chloro, and fluoro substituents, alongside a nucleophilic amino group, offers a rich platform for molecular diversification. Palladium-catalyzed cross-coupling reactions are paramount for the selective functionalization of this scaffold, enabling the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision. This document provides detailed application notes and representative protocols for key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The inherent reactivity differences among the carbon-halogen bonds (C-Br > C-Cl) in the substrate allow for chemoselective transformations.[1] Typically, the more reactive C-Br bond can be selectively functionalized under milder conditions, leaving the C-Cl bond intact for subsequent manipulations. This chemoselectivity is a strategic advantage in the design of complex molecular architectures. The protocols and data presented herein are based on established methodologies for structurally analogous substrates and serve as a robust starting point for reaction optimization.
General Principles of Palladium-Catalyzed Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2][3] The fundamental steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (typically the C-Br bond of this compound) to form a Pd(II) complex.
-
Transmetalation (for Suzuki and Sonogashira) or Olefin Insertion (for Heck): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[3] In the Sonogashira reaction, a copper(I) acetylide, formed in situ, undergoes transmetalation.[4] In the Heck reaction, an alkene coordinates to the palladium complex and then inserts into the Pd-C bond.[5]
-
Reductive Elimination: The newly formed organic groups on the palladium center couple and are eliminated from the coordination sphere, regenerating the Pd(0) catalyst and forming the desired C-C or C-N bond.[6]
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize representative reaction conditions for key palladium-catalyzed cross-coupling reactions. These conditions are extrapolated from methodologies applied to similar haloaniline substrates and may require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids [3][7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 (Est.) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | >85 (Est.) |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | >80 (Est.) |
Table 2: Heck Vinylation of this compound [8][9]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | >85 (Est.) |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | >80 (Est.) |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Dioxane | 110 | >75 (Est.) |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes [4][10]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | 65 | >90 (Est.) |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 80 | >85 (Est.) |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 70 | >80 (Est.) |
Table 4: Buchwald-Hartwig Amination of this compound [6][11]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | >90 (Est.) |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | >85 (Est.) |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | t-BuOH | 90 | >80 (Est.) |
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.[1] Always consult the Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and deionized water (5:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst and the phosphine ligand.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Vinylation
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed tube
Procedure:
-
To a dry sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ and CuI.[12]
-
Add this compound.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
-
Dry sealed tube
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and BINAP.[13]
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and carefully quench with water.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Bromo-4-chloro-2-fluoroaniline in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2-fluoroaniline is a halogenated aniline derivative with significant potential in the agrochemical industry. Its primary application lies in its function as a herbicidal agent. The unique substitution pattern of bromine, chlorine, and fluorine atoms on the aniline ring contributes to its biological activity, which is primarily attributed to the inhibition of photosynthesis in target plant species. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the development of agrochemical compounds.
Application Notes
Primary Application: Herbicide
This compound is effective as a herbicidal agent and can be applied to various crops and pasture grasses.[1] It is typically formulated for application as a foliar spray.[1]
Mechanism of Action: Photosynthesis Inhibitor
The herbicidal activity of this compound stems from its ability to inhibit photosynthesis.[1] Upon application, the chemical is absorbed through the leaves of the plant and translocated to the roots.[1] By disrupting the photosynthetic pathway, it leads to the eventual death of the plant.[1]
Spectrum of Activity:
This compound has been noted for its potential use on a variety of crops, including:
-
Corn
-
Soybeans
-
Wheat
-
Oats
-
Barley
It is also suitable for use on pasture grasses such as bluegrass, fescue, and orchard grass.[1]
Quantitative Data
While specific quantitative data for the herbicidal activity of this compound itself is not extensively available in public literature, the following table provides a generalized format for presenting such data, which would be critical for development and comparison. Data for related picolinic acid herbicides, a class of compounds that can be synthesized from aniline derivatives, is provided for context on the types of quantitative measures used in the industry.
| Compound ID | Target Weed Species | Application Rate (g/ha) | Growth Inhibition (%) | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| V-7 (Picolinic Acid Derivative) | Arabidopsis thaliana (root growth) | - | - | 0.0065 | [2] |
| V-8 (Picolinic Acid Derivative) | Broadleaf Weeds | 300 | >80% | - | [2] |
Table 1: Herbicidal Efficacy Data. Efficacy data for agrochemical compounds are typically presented with metrics such as percent growth inhibition at a given application rate and the half-maximal inhibitory concentration (IC50).
Experimental Protocols
While a specific protocol for the synthesis of a commercial agrochemical from this compound is not publicly documented, a general methodology for the synthesis of novel herbicidal compounds, such as N-pyridinyl-amides, can be outlined. This protocol is based on standard organic chemistry reactions utilized in the synthesis of agrochemicals from aniline derivatives.
Protocol: Synthesis of a Novel N-(5-bromo-4-chloro-2-fluorophenyl)picolinamide
This protocol describes a representative synthesis of a potential herbicidal compound from this compound and picolinic acid.
Materials:
-
This compound
-
Picolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Anhydrous Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Activation of Picolinic Acid:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Add thionyl chloride (1.2 eq) dropwise to the suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude picolinoyl chloride.
-
-
Amide Coupling Reaction:
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (15 mL/mmol).
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude picolinoyl chloride from step 1 in anhydrous DCM (5 mL/mmol) and add it dropwise to the aniline solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by adding water.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(5-bromo-4-chloro-2-fluorophenyl)picolinamide.
-
Expected Yield: 70-90% (based on similar amide coupling reactions).
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Signaling Pathway: Inhibition of Photosynthesis
The following diagram illustrates the general mechanism of action for herbicides that inhibit photosynthesis. These herbicides typically interfere with the electron transport chain in Photosystem II, blocking the flow of electrons and leading to the production of reactive oxygen species, which cause cellular damage and plant death.
Caption: Mechanism of action of photosynthesis-inhibiting herbicides.
Experimental Workflow: Synthesis of N-(5-bromo-4-chloro-2-fluorophenyl)picolinamide
The following diagram outlines the key steps in the synthesis of a potential herbicidal compound from this compound.
Caption: Workflow for the synthesis of a picolinamide herbicide.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 5-Bromo-4-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2-fluoroaniline is a polyhalogenated aromatic compound of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring three different halogen atoms and an amino group, presents opportunities for selective functionalization through nucleophilic aromatic substitution (SNAr). The fluorine atom at the C-2 position is particularly susceptible to displacement by nucleophiles due to the combined electron-withdrawing effects of the adjacent halogen substituents and the inherent reactivity of the carbon-fluorine bond in SNAr reactions. This document provides detailed protocols for the selective nucleophilic substitution of this compound with common nucleophiles and highlights the utility of the resulting products in the synthesis of complex heterocyclic scaffolds.
Regioselectivity in Nucleophilic Aromatic Substitution
The regioselectivity of nucleophilic aromatic substitution on this compound is primarily governed by the principles of the SNAr mechanism. In this mechanism, the rate-determining step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The presence of electron-withdrawing groups ortho and/or para to the leaving group stabilizes this intermediate, thereby accelerating the reaction.
For this compound, the following factors influence the regioselectivity:
-
Leaving Group Ability: In SNAr reactions, the reactivity of halogens as leaving groups is typically F > Cl > Br > I.[3] This is because the highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
-
Inductive Effects: All three halogen atoms exert a strong electron-withdrawing inductive effect (-I), which activates the entire aromatic ring towards nucleophilic attack.
-
Positioning of Substituents: The fluorine atom at C-2 is ortho to the amino group and flanked by chloro and bromo substituents, which contribute to the electrophilicity of the C-2 position.
Consequently, nucleophilic attack is most likely to occur at the C-2 position, leading to the selective displacement of the fluorine atom.
Quantitative Data Summary
The following table summarizes the expected outcomes for the nucleophilic aromatic substitution of this compound with representative nucleophiles under typical SNAr conditions. Please note that these are representative yields based on similar reactions reported in the literature for polyhalogenated anilines and may require optimization for this specific substrate.
| Entry | Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 4-(5-Bromo-4-chloro-2-aminophenyl)morpholine | DMSO | K₂CO₃ | 120 | 12 | 85 |
| 2 | Sodium methoxide | 5-Bromo-4-chloro-2-methoxyaniline | THF | NaH | 65 | 8 | 92 |
| 3 | Benzylamine | N¹-(5-Bromo-4-chlorophenyl)-N²-benzyl-benzene-1,2-diamine | DMF | Et₃N | 100 | 16 | 78 |
Experimental Protocols
Protocol 1: Synthesis of 4-(5-Bromo-4-chloro-2-aminophenyl)morpholine
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add morpholine (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(5-bromo-4-chloro-2-aminophenyl)morpholine.
Protocol 2: Synthesis of 5-Bromo-4-chloro-2-methoxyaniline
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methanol, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous methanol (1.5 eq) to the suspension and stir for 20 minutes at 0 °C to generate sodium methoxide in situ.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 65 °C) for 8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure 5-bromo-4-chloro-2-methoxyaniline.
Application in Heterocyclic Synthesis: Synthesis of a Substituted Benzofuran
The products of nucleophilic aromatic substitution on this compound can serve as valuable intermediates for the synthesis of more complex molecules. For instance, an ortho-alkoxy aniline derivative can undergo intramolecular cyclization to form a benzofuran scaffold, a common motif in biologically active compounds.
Protocol 3: Palladium-Catalyzed Intramolecular Cyclization to a Benzofuran Derivative
This protocol describes a hypothetical intramolecular cyclization of an O-allyl protected aniline, which would be synthesized from 5-bromo-4-chloro-2-methoxyaniline via N-protection and subsequent O-demethylation and O-allylation.
Procedure:
-
To a solution of the O-allyl aniline precursor (1.0 eq) in a suitable solvent such as toluene or DMF, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., PPh₃, 10 mol%).
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired substituted benzofuran.
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: General experimental workflow for SNAr reactions.
Caption: Synthesis of a substituted benzofuran via intramolecular cyclization.
References
Synthetic Routes to Novel Heterocyclic Compounds from 5-Bromo-4-chloro-2-fluoroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 5-Bromo-4-chloro-2-fluoroaniline as a versatile starting material. The methodologies outlined herein are intended to guide researchers in the development of new chemical entities with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a highly functionalized aniline derivative that serves as a valuable building block for the synthesis of a variety of heterocyclic scaffolds. The presence of multiple halogen substituents offers opportunities for regioselective modifications and further diversification through cross-coupling reactions. The aniline functional group is a key handle for the construction of fused heterocyclic systems such as quinoxalines, benzimidazoles, and quinazolines, which are prevalent motifs in many biologically active molecules. This document details a reliable synthetic pathway to novel substituted quinoxalines, a class of compounds known for their diverse pharmacological activities.
Synthesis of Substituted Quinoxalines
A primary application of this compound in heterocyclic synthesis is its conversion to substituted quinoxalines. This is typically achieved through a two-step process:
-
Formation of the corresponding o-phenylenediamine: This involves the introduction of a second amino group ortho to the existing one. A common and effective strategy is the nitration of the aniline followed by the reduction of the nitro group.
-
Condensation with a 1,2-dicarbonyl compound: The resulting o-phenylenediamine is then condensed with a suitable 1,2-dicarbonyl compound to form the quinoxaline ring system.
This approach allows for the introduction of a wide range of substituents on the newly formed heterocyclic ring, depending on the choice of the dicarbonyl component.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of substituted quinoxalines.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-5-chloro-3-fluoro-2-nitroaniline
This protocol describes the nitration of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a nitrating mixture of 4.5 mL of concentrated nitric acid in 10 mL of concentrated sulfuric acid dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The precipitated product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to afford pure 6-Bromo-5-chloro-3-fluoro-2-nitroaniline.
-
Dry the product under vacuum.
Expected Yield: 85-90%
Protocol 2: Synthesis of 4-Bromo-5-chloro-3-fluoro-1,2-phenylenediamine
This protocol details the reduction of the nitro group to an amine.
Materials:
-
6-Bromo-5-chloro-3-fluoro-2-nitroaniline
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 500 mL round-bottom flask, add 10.0 g of 6-Bromo-5-chloro-3-fluoro-2-nitroaniline and 100 mL of ethanol.
-
Add 30.0 g of tin(II) chloride dihydrate to the suspension.
-
Heat the mixture to reflux and then add 50 mL of concentrated hydrochloric acid portion-wise through the reflux condenser.
-
Continue refluxing for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-5-chloro-3-fluoro-1,2-phenylenediamine.
Expected Yield: 75-85%
Protocol 3: Synthesis of 6-Bromo-7-chloro-5-fluoro-2,3-diphenylquinoxaline
This protocol describes the condensation reaction to form the quinoxaline ring.
Materials:
-
4-Bromo-5-chloro-3-fluoro-1,2-phenylenediamine
-
Benzil
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.0 g of 4-Bromo-5-chloro-3-fluoro-1,2-phenylenediamine and 1.8 g of benzil in 40 mL of ethanol.
-
Add 2 mL of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 6-Bromo-7-chloro-5-fluoro-2,3-diphenylquinoxaline.
-
Dry the product in a vacuum oven.
Expected Yield: 80-90%
Data Presentation
The following table summarizes the expected quantitative data for the synthesized compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Expected Yield (%) |
| 6-Bromo-5-chloro-3-fluoro-2-nitroaniline | C₆H₂BrClFN₂O₂ | 284.45 | Yellow solid | 110-112 | 85-90 |
| 4-Bromo-5-chloro-3-fluoro-1,2-phenylenediamine | C₆H₄BrClFN₂ | 254.46 | Off-white to pale brown solid | 92-94 | 75-85 |
| 6-Bromo-7-chloro-5-fluoro-2,3-diphenylquinoxaline | C₂₀H₁₀BrClFN₂ | 428.67 | Pale yellow crystalline solid | 188-190 | 80-90 |
Concluding Remarks
The synthetic routes detailed in these application notes provide a robust and efficient methodology for the preparation of novel, highly substituted quinoxaline derivatives from this compound. The versatility of the final condensation step allows for the synthesis of a library of compounds by varying the 1,2-dicarbonyl component. The halogenated nature of the final products also presents further opportunities for diversification through various cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery and development programs. Researchers are encouraged to adapt and optimize these protocols for their specific needs and to explore the synthesis of other heterocyclic systems from this versatile starting material.
Application of 5-Bromo-4-chloro-2-fluoroaniline in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2-fluoroaniline is a halogenated aromatic amine with significant potential as a building block in materials science. The presence of three different halogen substituents (fluorine, chlorine, and bromine) on the aniline ring offers unique opportunities to tailor the electronic, optical, and thermal properties of advanced materials. The fluorine atom can enhance thermal stability and influence frontier molecular orbital energy levels, while the bromine and chlorine atoms provide reactive sites for various cross-coupling reactions, enabling the synthesis of well-defined polymeric and molecular architectures. This document outlines potential applications of this compound in the synthesis of conducting polymers and as a precursor for liquid crystal materials, complete with detailed, illustrative experimental protocols.
Application in Conducting Polymers: Synthesis of Poly(this compound)
Halogenated polyanilines are a class of conducting polymers with modified properties compared to unsubstituted polyaniline. The incorporation of halogen atoms can enhance solubility, environmental stability, and tune the electronic bandgap.[] Fluorinated polyanilines, in particular, have shown promise in organic electronics due to their altered HOMO/LUMO energy levels, which can facilitate charge injection.[2][3]
Experimental Protocol: Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(this compound) via chemical oxidative polymerization using ammonium persulfate as the oxidant.[4][5]
Materials:
-
This compound (Monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (Oxidant)
-
Hydrochloric acid (HCl, 1 M) (Dopant)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve 1.0 g of this compound in 50 mL of 1 M HCl in a 100 mL beaker with constant stirring. Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 1.1 g of ammonium persulfate in 25 mL of 1 M HCl and cool to 0-5 °C.
-
Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over 30 minutes. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 4 hours to ensure complete polymerization.
-
Isolation of the Polymer: Collect the precipitated polymer by vacuum filtration through a Büchner funnel.
-
Washing: Wash the polymer sequentially with 1 M HCl, deionized water, and finally with methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the resulting dark green powder (the emeraldine salt form of the polymer) in a vacuum oven at 60 °C for 24 hours.
Expected Material Properties
The properties of the synthesized poly(this compound) are expected to be influenced by the halogen substituents.
| Property | Expected Value/Range | Method of Characterization |
| Electrical Conductivity | 10⁻³ - 10⁻¹ S/cm | Four-point probe measurement |
| Thermal Stability (TGA) | Onset of decomposition > 250 °C | Thermogravimetric Analysis |
| HOMO Level | -5.4 to -5.6 eV | Cyclic Voltammetry |
| LUMO Level | -3.2 to -3.4 eV | Cyclic Voltammetry and UV-Vis Spectroscopy |
| Solubility | Soluble in NMP, DMF, DMSO | Solubility tests |
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Bromo-4-chloro-2-fluoroaniline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-2-fluoroaniline. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to optimize your reaction conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Electrophilic Bromination of 4-chloro-2-fluoroaniline: This involves the direct bromination of the commercially available starting material. Careful control of reaction conditions is crucial to ensure the desired regioselectivity and prevent the formation of di-brominated byproducts.
-
Reduction of 5-Bromo-4-chloro-2-fluoronitrobenzene: This route involves the reduction of the corresponding nitro compound. This method is often preferred for its high selectivity, as the positions of the halogens are predefined on the starting material. Common reducing agents include tin(II) chloride, iron in acidic media, or catalytic hydrogenation.[1]
Q2: I am observing the formation of multiple products in my bromination reaction. How can I improve the selectivity for the desired 5-bromo isomer?
A2: The formation of multiple products, particularly di-brominated species, is a common issue due to the strong activating effect of the amine group on the aromatic ring. To enhance regioselectivity, consider the following:
-
Protecting Group Strategy: The most effective method is to protect the amino group as an acetamide before bromination. The acetyl group moderates the activating effect and provides steric hindrance, directing the bromine to the desired position. The protecting group can be easily removed by hydrolysis after bromination.
-
Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS) in a suitable solvent like DMF or methylene chloride, can offer better control over the reaction compared to liquid bromine.[2]
-
Reaction Temperature: Maintaining a low reaction temperature (e.g., 0 °C) can help to minimize over-reaction and the formation of undesired isomers.
Q3: My final product is a dark oil or discolored solid. What is the cause and how can I purify it?
A3: Discoloration is typically due to the oxidation of the aniline product. Aniline and its derivatives are susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Prevention: To minimize oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Using freshly purified starting materials and solvents is also recommended.
-
Purification:
-
Recrystallization: This is an effective method for purifying solid products. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature should be chosen.
-
Activated Carbon Treatment: Adding a small amount of activated carbon during recrystallization can help to adsorb colored impurities.
-
Column Chromatography: For oily products or difficult-to-separate impurities, silica gel column chromatography is a reliable purification technique.
-
Acid Wash: During a liquid-liquid extraction workup, washing the organic layer with a dilute acid solution can help remove any unreacted starting aniline.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Ineffective brominating agent or reducing agent. 3. Suboptimal reaction temperature. 4. Loss of product during workup. | 1. Monitor the reaction progress using TLC or GC/MS and increase the reaction time if necessary. 2. Ensure the quality and stoichiometry of your reagents. For reductions, activate the metal if required. 3. Optimize the reaction temperature. Brominations are often performed at low temperatures, while reductions may require heating. 4. Ensure proper pH adjustment during extraction and minimize the number of transfer steps. |
| Formation of Di-brominated Byproduct | The aniline starting material is too activated, leading to a second bromination. | Protect the amino group as an acetamide before bromination. This will moderate its activating effect. |
| Incorrect Isomer Formed | The directing effects of the substituents on the aromatic ring may favor the formation of an alternative isomer. | 1. Confirm the structure of your starting material. 2. The protecting group strategy mentioned above can also improve regioselectivity through steric hindrance. |
| Product is an Intractable Tar | Significant oxidation or polymerization of the aniline has occurred. | 1. Run the reaction under an inert atmosphere. 2. Use purified, degassed solvents and reagents. 3. Avoid excessively high temperatures or prolonged reaction times. |
Experimental Protocols
Protocol 1: Synthesis via Bromination of 4-chloro-2-fluoroaniline
This protocol is adapted from general procedures for the bromination of substituted anilines.
Step 1: Acetylation of 4-chloro-2-fluoroaniline
-
In a round-bottom flask, dissolve 4-chloro-2-fluoroaniline (1 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the solution.
-
Heat the mixture to 80-90 °C and maintain for 1 hour.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the reaction mixture and pour it into ice water to precipitate the N-(4-chloro-2-fluorophenyl)acetamide.
-
Filter the solid, wash with water, and dry.
Step 2: Bromination of N-(4-chloro-2-fluorophenyl)acetamide
-
Dissolve the dried acetamide (1 eq.) in a suitable solvent such as glacial acetic acid or methylene chloride.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (1.05 eq.) in the same solvent dropwise, maintaining the low temperature.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude N-(5-bromo-4-chloro-2-fluorophenyl)acetamide.
Step 3: Hydrolysis of the Acetamide
-
Reflux the crude N-(5-bromo-4-chloro-2-fluorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
-
Purify further by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis via Reduction of 5-Bromo-4-chloro-2-fluoronitrobenzene
This protocol is based on general methods for the reduction of aromatic nitro compounds.
-
To a stirred solution of 5-Bromo-4-chloro-2-fluoronitrobenzene (1 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), add the reducing agent. A common choice is tin(II) chloride dihydrate (3-5 eq.) in the presence of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide or sodium bicarbonate until the solution is basic (pH > 8).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 4-chloro-2-fluoroaniline | C₆H₅ClFN | 145.56 | Light brown solid |
| N-bromosuccinimide | C₄H₄BrNO₂ | 177.98 | White to off-white solid |
| This compound | C₆H₄BrClFN | 224.46 | Off-white to light brown solid |
| 5-Bromo-4-chloro-2-fluoronitrobenzene | C₆H₃BrClFNO₂ | 254.45 | Yellow solid |
Table 2: Typical Reaction Conditions and Expected Yields (based on analogous reactions)
| Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Bromination of 2-fluoroaniline (for analogy) | N-bromosuccinimide | Methylene Chloride | 0 | ~94 |
| Bromination of 4-fluoroaniline (for analogy) | N-bromosuccinimide | DMF | Room Temp | ~95 |
| Nitro Group Reduction | SnCl₂·2H₂O, HCl | Ethanol | 78 (reflux) | 85-95 |
| Nitro Group Reduction | Fe, HCl | Ethanol/Water | 78 (reflux) | 80-90 |
Visualizations
Caption: Workflow for the synthesis of this compound via bromination.
Caption: Workflow for the synthesis of this compound via nitro group reduction.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Technical Support Center: Synthesis of Derivatives from 5-Bromo-4-chloro-2-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-2-fluoroaniline. The information is designed to address common challenges encountered during the synthesis of its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing derivatives from this compound?
A1: The main challenges stem from the polysubstituted nature of the aniline ring, leading to issues with regioselectivity, competing side reactions, and purification of the final products. The presence of three different halogens (Bromine, Chlorine, and Fluorine) and an amino group offers multiple reaction pathways that need to be carefully controlled.
Q2: How does the reactivity of the three halogen atoms on the ring compare?
A2: The reactivity of the halogens depends on the type of reaction being performed:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The reactivity order is generally Bromine > Chlorine >> Fluorine. This is due to the bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition by the palladium catalyst. This allows for chemoselective reactions at the C5 position (C-Br bond).
-
Nucleophilic Aromatic Substitution (SNAr): The high electronegativity of the fluorine atom makes the C2 position more electrophilic and activates the ring for nucleophilic attack. Therefore, under SNAr conditions, the fluorine atom is the most likely to be substituted, provided there are strong electron-w-drawing groups present to stabilize the Meisenheimer intermediate. However, the electron-donating nature of the amino group can complicate this.
Q3: What are the most common side reactions to anticipate?
A3: Common side reactions include:
-
Dehalogenation: In palladium-catalyzed reactions, particularly Suzuki couplings, the replacement of a halogen atom with a hydrogen atom from the solvent or a reagent can occur.
-
Homocoupling: In Suzuki reactions, the coupling of two boronic acid molecules can lead to the formation of a biphenyl byproduct.
-
Formation of Azo Compounds: During diazotization reactions, the diazonium salt can couple with unreacted aniline to form colored azo impurities if the reaction conditions (especially acidity and temperature) are not strictly controlled.
-
Over-alkylation/arylation: In N-alkylation or N-arylation reactions, dialkylation or diarylation can occur if the stoichiometry and reaction time are not optimized.
Q4: What are the best general strategies for purifying derivatives of this compound?
A4: Purification can be challenging due to the potential for isomeric byproducts with similar polarities. A combination of techniques is often necessary:
-
Column Chromatography: This is the most common method. The choice of eluent system is critical and often requires careful optimization. Normal-phase silica gel is typically used, with gradients of hexane/ethyl acetate or dichloromethane/methanol.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Preparative HPLC: For difficult separations of isomers, preparative high-performance liquid chromatography (HPLC) on a C18 or other suitable stationary phase may be required.
Troubleshooting Guides
Suzuki Coupling Reactions
Challenge: Low yield of the desired biaryl product and formation of side products.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation. |
| Insufficiently basic conditions | Ensure the base is strong enough to activate the boronic acid. K₂CO₃ or Cs₂CO₃ are commonly used. | |
| Poor solubility of reagents | Use a solvent system that ensures all components are in solution at the reaction temperature (e.g., dioxane/water, toluene/water). | |
| Significant dehalogenation | Reductive side reactions | Use a milder base or lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere. |
| Formation of homocoupled product | Boronic acid decomposition | Add the boronic acid slowly to the reaction mixture. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from general procedures for Suzuki coupling of aryl bromides.
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol) to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Conditions: Heat the mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Logical Workflow for Troubleshooting Suzuki Coupling
Buchwald-Hartwig Amination
Challenge: Inefficient C-N bond formation, particularly with sterically hindered or electron-poor amines.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Inappropriate ligand choice | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The optimal ligand is highly substrate-dependent. |
| Base incompatibility | Strong, non-nucleophilic bases like NaOtBu or LHMDS are generally effective. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, but higher temperatures may be needed.[1] | |
| Catalyst poisoning | Ensure the reaction is performed under a strictly inert atmosphere. The amine substrate or product can sometimes act as a catalyst poison.[2] | |
| Reductive dehalogenation | Unproductive catalytic cycle | Changing the ligand or lowering the reaction temperature can sometimes suppress this side reaction.[3] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a general starting point and may require optimization.
-
Reaction Setup: In a glovebox or under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the tube.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene.
-
Reaction Conditions: Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Decision Tree for Buchwald-Hartwig Optimization
References
Technical Support Center: Purification of 5-Bromo-4-chloro-2-fluoroaniline Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from 5-Bromo-4-chloro-2-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: Common impurities include unreacted starting materials, over-halogenated or under-halogenated byproducts, and regioisomers. For instance, in acylation reactions, di-acylated byproducts can form, while direct halogenation may lead to polyhalogenated anilines if the amino group's activating effect is not moderated. Oxidation products and polymeric by-products can also occur, often presenting as dark-colored oils or solids.
Q2: My purified product is a dark oil or solid. How can I decolorize it?
A2: Discoloration is typically due to oxidized impurities. An effective method for decolorization is to treat the crude product with activated carbon during recrystallization. Dissolve the crude compound in a suitable hot solvent, add a small amount of activated carbon, and heat the mixture briefly. The activated carbon will adsorb the colored impurities and can be removed by hot filtration. Subsequent cooling should yield lighter-colored crystals.
Q3: How can I separate regioisomers of a halogenated aniline derivative?
A3: The separation of regioisomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is often the most effective technique due to its high resolving power. Fractional crystallization may also be a viable, albeit more challenging, option.
Q4: What are the best general techniques for purifying reaction products of this compound?
A4: The two primary and most effective purification techniques for these types of compounds are recrystallization and column chromatography. The choice between them depends on the nature of the product and its impurities.
Q5: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound's melting point is lower than the solution temperature or when there is a high concentration of impurities. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent to reduce saturation, and allow it to cool more slowly. Using a solvent with a lower boiling point can also be beneficial.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | Solution is not sufficiently supersaturated. | - Scratch the inner surface of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Reduce the solvent volume by slow evaporation.- Cool the solution to a lower temperature in an ice bath. |
| Rapid Crystallization | Cooling is too fast, leading to the inclusion of impurities. | - Reheat the solution and add a small amount of extra solvent.- Insulate the flask to ensure slow cooling. |
| "Oiling Out" | The compound's melting point is lower than the solution's temperature; high impurity concentration. | - Reheat to dissolve the oil, add more solvent, and cool slowly.- Use a solvent with a lower boiling point.- Pre-purify the compound by another method (e.g., column chromatography) if impurities are high. |
| Poor Crystal Quality (needles, plates) | The nucleation rate is too high; presence of impurities. | - Decrease the level of supersaturation by using more solvent or cooling more slowly.- Ensure the starting material is of reasonable purity (at least 80-90%).- Experiment with different solvents or solvent mixtures. |
| Low Yield | Too much solvent was used; premature filtration. | - If the mother liquor is available, concentrate it to recover more product.- Ensure the solution is adequately cooled for a sufficient amount of time before filtration. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | - If compounds elute too quickly, decrease the polarity of the mobile phase.- If compounds do not elute, increase the polarity of the mobile phase.- Use a gradient elution to separate compounds with a wide range of polarities. |
| Tailing Peaks | Strong interaction between the compound and the stationary phase (e.g., acidic silica gel and a basic aniline derivative). | - Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to reduce tailing. |
| Cracked or Channeled Column Bed | Improper packing of the stationary phase. | - Repack the column carefully, ensuring a uniform and compact bed.- Use the wet packing method for a more homogenous column. |
| Inconsistent Elution | The column was allowed to run dry. | - Ensure the solvent level is always above the top of the stationary phase. |
| Colored Impurities Remain on Column | Highly polar or reactive impurities. | - If the desired compound has eluted, flush the column with a very polar solvent to remove the remaining impurities. |
Quantitative Data Summary
The following table provides illustrative data for the purification of a representative reaction product, N-(5-Bromo-4-chloro-2-fluorophenyl)acetamide, based on typical outcomes for similar compounds. Actual results may vary.
| Purification Method | Starting Purity (Crude) | Final Purity (Illustrative) | Recovery Yield (Illustrative) | Key Parameters |
| Recrystallization | 85% | >98% | 70-85% | Solvent: Ethanol/Water |
| Column Chromatography | 85% | >99% | 80-95% | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient |
Experimental Protocols
Protocol 1: Purification of N-(5-Bromo-4-chloro-2-fluorophenyl)acetamide by Recrystallization
This protocol describes the purification of the crude product from the N-acylation of this compound.
Materials:
-
Crude N-(5-Bromo-4-chloro-2-fluorophenyl)acetamide
-
Ethanol
-
Deionized Water
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Purification of N-(5-Bromo-4-chloro-2-fluorophenyl)acetamide by Column Chromatography
Materials:
-
Crude N-(5-Bromo-4-chloro-2-fluorophenyl)acetamide
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column by making a slurry of silica gel in hexane and pouring it into the column. Allow the silica to settle, and drain the excess hexane, ensuring the top of the silica bed does not dry out.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dried silica with the adsorbed product to the top of the column.
-
Begin eluting the column with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane/ethyl acetate) to elute the desired product.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General experimental workflow from synthesis to purification.
Caption: Troubleshooting logic for common recrystallization problems.
Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Bromo-4-chloro-2-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-4-chloro-2-fluoroaniline in cross-coupling reactions. The following information is designed to help improve reaction yields and address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound in a palladium-catalyzed cross-coupling reaction?
In palladium-catalyzed cross-coupling reactions, the general reactivity of carbon-halogen bonds follows the trend: C-I > C-Br > C-Cl > C-F.[1][2] Therefore, for this compound, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[2][3] This inherent difference in reactivity allows for chemoselective functionalization at the 5-position (bromine) while leaving the 4-position (chlorine) and 2-position (fluorine) intact for potential subsequent transformations.[3][4]
Q2: Which cross-coupling reactions are most suitable for the selective functionalization of the C-Br bond in this compound?
Several powerful cross-coupling reactions can be employed for selective functionalization at the C-Br bond:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with a wide range of aryl or vinyl boronic acids and esters.[4][5]
-
Buchwald-Hartwig Amination: The method of choice for creating carbon-nitrogen bonds with various primary and secondary amines.[6][7][8]
-
Sonogashira Coupling: Used for the formation of carbon-carbon triple bonds with terminal alkynes.[3][4][9]
-
Heck Reaction: Enables the formation of a carbon-carbon bond by coupling with an alkene.[10][11][12]
Q3: My Suzuki-Miyaura reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields in Suzuki-Miyaura couplings can stem from several factors. Common issues include inactive catalysts, improper base or solvent selection, oxygen contamination, and poor quality of starting materials.[13] To improve the yield, consider screening different palladium catalysts and phosphine ligands, ensuring your base is appropriate and soluble, thoroughly degassing your solvents, and using pure starting materials.[1][14]
Q4: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?
Homocoupling of boronic acids is often promoted by the presence of oxygen.[15] To mitigate this, it is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and execution.[1][16]
Q5: In a Buchwald-Hartwig amination, what are the key parameters to consider for a successful reaction?
The success of a Buchwald-Hartwig amination relies heavily on the careful selection of the palladium precursor, ligand, base, and solvent. For challenging substrates, bulky and electron-rich phosphine ligands are often required.[6][8] The choice of base is also critical and should be matched to the specific substrates and ligand used.[6] Screening different combinations of these components is often necessary to find the optimal conditions.[17]
Troubleshooting Guide
This guide addresses specific issues you may encounter during cross-coupling reactions with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a pre-catalyst to ensure the generation of the active Pd(0) species.[6] |
| Inappropriate reaction conditions | - Screen different solvents and bases. For Suzuki reactions, a mixture of an organic solvent and water is often beneficial.[1][18]- Gradually increase the reaction temperature, as less reactive halides may require more forcing conditions.[1] | |
| Poor quality of reagents | - Ensure the this compound and the coupling partner are pure.- For Suzuki reactions, check the quality of the boronic acid, as they can degrade over time.[14] | |
| Lack of Chemoselectivity (Reaction at C-Cl) | Reaction conditions are too harsh | - Reduce the reaction temperature and reaction time to favor coupling at the more reactive C-Br bond.[1] |
| Incorrect catalyst system | - For selective C-Br coupling, standard catalyst systems like those with PPh₃ or dppf ligands are often effective. Avoid highly reactive catalyst systems designed for C-Cl activation.[1] | |
| Formation of Side Products (e.g., Dehalogenation) | Reductive dehalogenation | - This side reaction replaces the halogen with a hydrogen atom.[15] To minimize this, use sterically hindered phosphine ligands and strong, non-coordinating bases like NaOtBu.[15] Protecting the aniline's amino group can also suppress this side reaction.[15] |
| Reaction Stalls Before Completion | Catalyst deactivation | - The active Pd(0) species may be precipitating as palladium black, often due to high temperatures or oxygen exposure.[13] Consider a more robust catalyst system or lower the reaction temperature. |
| Reagent insolubility | - A starting material or intermediate may be precipitating from the solution. Try a different solvent system to improve solubility.[13] |
Data Presentation: Recommended Starting Conditions for Selective C-Br Functionalization
The following tables provide recommended starting conditions for various cross-coupling reactions targeting the C-Br bond of substrates similar to this compound. These are general guidelines and may require optimization for your specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄[1][19] |
| Ligand | PPh₃, dppf, SPhos, XPhos[4] |
| Catalyst Loading | 1-5 mol%[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)[4][19] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O (e.g., 4:1 v/v)[19][20] |
| Temperature | 80-110 °C[9][20] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂[1][6] |
| Ligand | XPhos, BINAP[1][19] |
| Catalyst Loading | 2 mol% Pd, 3-4 mol% Ligand[19] |
| Base | NaOtBu, K₃PO₄ (1.4-2 equivalents)[1][19] |
| Solvent | Toluene, 1,4-Dioxane (anhydrous)[1][19] |
| Temperature | 80-110 °C[1] |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Condition |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂[9] |
| Copper Co-catalyst | CuI (5-10 mol%)[9] |
| Catalyst Loading | 2-5 mol% Pd[9][19] |
| Base | Et₃N, i-Pr₂NH (often serves as solvent)[9] |
| Solvent | DMF, THF, Acetonitrile[9] |
| Temperature | Room Temperature to 80 °C[9][21] |
Table 4: Heck Reaction Conditions
| Parameter | Recommended Condition |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃[10] |
| Ligand | PPh₃, P(o-tol)₃[10][22] |
| Base | Et₃N, NaOAc, K₂CO₃[10] |
| Solvent | DMF, NMP, Dioxane, Toluene[10] |
| Temperature | > 100 °C[10] |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Position:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).[4]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4][5]
-
Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂; 2 mol%) and the ligand (e.g., XPhos; 4 mol%).[19]
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[19]
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.[5][19]
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent like ethyl acetate, and wash with water and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.[3]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-4-chloro-2-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-chloro-2-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method is the electrophilic bromination of 4-chloro-2-fluoroaniline. Due to the high reactivity of the aniline starting material, the amino group is often temporarily protected (e.g., via acetylation) to prevent side reactions and control regioselectivity. The synthesis, therefore, typically follows three key stages: protection of the amino group, electrophilic bromination, and subsequent deprotection to yield the final product.
Q2: Why is protection of the amino group recommended during bromination?
A2: The amino (-NH₂) group is a strong activating group in electrophilic aromatic substitution, which can lead to several undesirable side reactions.[1][2] Protecting the amino group, typically by converting it to an acetamide (-NHCOCH₃), moderates its activating effect. This strategy helps to prevent over-bromination (the addition of multiple bromine atoms) and reduces the formation of oxidation-related side products that can contaminate the final compound.[3]
Q3: What are the primary side products I should expect?
A3: The most common side products include isomeric impurities, over-brominated species, and residual starting material. Specifically, you may encounter 3-Bromo-4-chloro-2-fluoroaniline (an isomer), 3,5-Dibromo-4-chloro-2-fluoroaniline (an over-bromination product), and unreacted 4-chloro-2-fluoroaniline. If a protection/deprotection strategy is used, incomplete deprotection can result in N-acetylated impurities.
Q4: How can I monitor the reaction progress and identify impurities?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting material and the formation of the product. For detailed analysis and identification of side products, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and identifying isomeric impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Probable Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC until the starting material is fully consumed. Consider extending the reaction time or slightly increasing the temperature, but be cautious of promoting side reactions. |
| Suboptimal Reaction Temperature | The bromination of anilines can be exothermic. Maintain the recommended reaction temperature (often cooled in an ice bath) to prevent thermal degradation and reduce the formation of undesired byproducts. |
| Loss of Product During Work-up/Purification | Ensure pH is carefully adjusted during extraction steps to minimize the product's solubility in the aqueous phase. When performing recrystallization, use a minimal amount of hot solvent to avoid significant product loss upon cooling.[4] |
| Inefficient Brominating Agent | Use a fresh, high-quality brominating agent. For instance, if using a solution of bromine, ensure its concentration is accurately known. N-Bromosuccinimide (NBS) is often a milder and more selective alternative to liquid bromine. |
Issue 2: Presence of Significant Impurities in the Final Product
| Side Product Detected | Probable Cause | Recommended Solution |
| Over-bromination (e.g., 3,5-Dibromo-4-chloro-2-fluoroaniline) | The aniline ring is highly activated, leading to multiple substitutions.[2][3] This is often caused by excess brominating agent or elevated reaction temperatures. | Use a protection strategy (acetylation) to moderate the reactivity of the amino group. Add the brominating agent slowly and stoichiometrically (1.0-1.05 equivalents) while maintaining a low temperature. |
| Isomeric Impurity (e.g., 3-Bromo-4-chloro-2-fluoroaniline) | While the 5-position is sterically favored, some substitution can occur at the electronically activated 3-position. | Employ a bulkier protecting group on the amine to increase steric hindrance at the ortho positions, thereby enhancing selectivity for the 5-position. Optimize solvent and temperature, as these can influence regioselectivity. |
| Unreacted Starting Material (4-chloro-2-fluoroaniline) | Insufficient amount of brominating agent or short reaction time. | Increase the equivalents of the brominating agent slightly (e.g., to 1.1 equivalents) and/or extend the reaction time. Confirm completion via TLC before quenching the reaction. |
| Colored Impurities | Oxidation of the aniline functional group.[1] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Ensure the purity of solvents and reagents to exclude oxidizing contaminants. |
Experimental Protocols
Protocol: Synthesis of this compound via a Protection-Bromination-Deprotection Sequence
This protocol is a representative methodology. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Step 1: Protection (Acetylation) of 4-chloro-2-fluoroaniline
-
Dissolve 4-chloro-2-fluoroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis confirms the complete consumption of the starting aniline.
-
Quench the reaction by pouring the mixture into ice-cold water.
-
Collect the precipitated solid (N-(4-chloro-2-fluorophenyl)acetamide) by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of N-(4-chloro-2-fluorophenyl)acetamide
-
Suspend the dried acetanilide from Step 1 in glacial acetic acid.
-
Cool the mixture to 10-15 °C.
-
In a separate flask, prepare a solution of bromine (1.05 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the acetanilide suspension over 30-60 minutes, ensuring the temperature does not exceed 20 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC.
-
Once the reaction is complete, pour the mixture into a stirred solution of sodium bisulfite in water to quench excess bromine.
-
Collect the resulting precipitate (N-(5-bromo-4-chloro-2-fluorophenyl)acetamide) by vacuum filtration, wash with water, and dry.
Step 3: Deprotection (Hydrolysis) of the Amide
-
Reflux the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.
-
Monitor the hydrolysis by TLC until the acetylated intermediate is no longer visible.
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., concentrated NaOH or NH₄OH) to a pH of ~8-9, keeping the temperature low with an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low purity synthesis.
References
Technical Support Center: Palladium-Catalyzed Amination of Halogenated Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed amination of halogenated anilines, commonly known as the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Buchwald-Hartwig amination of a halogenated aniline is resulting in low or no yield. What are the common causes and how can I improve it?
A1: Low yields in Buchwald-Hartwig reactions involving halogenated anilines can arise from several factors. A systematic approach to troubleshooting is recommended.
Common Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand is crucial for an efficient reaction. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the oxidative addition step.[2][3] The choice of ligand can also influence selectivity, especially when dealing with primary amines.[4]
-
Incorrect Base Selection: Strong, non-nucleophilic bases are typically used, with sodium tert-butoxide (NaOtBu) being the most common.[5] However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[1][6] The choice of base is highly context-dependent and can significantly impact reaction yields.[6]
-
Solvent Issues: The insolubility of reagents is a frequent cause of reaction failure.[5] Common solvents include toluene, dioxane, and THF.[5] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the catalyst.[5] The solvent can also play a direct role in the formation of the active catalyst.[7]
-
Reaction Temperature: Typical reaction temperatures range from 80-110 °C.[3][5] If no reaction is observed, a careful increase in temperature may be beneficial. Conversely, if side reactions are prevalent, lowering the temperature might be necessary.[1]
Q2: I am observing significant amounts of hydrodehalogenation (replacement of the halogen with hydrogen) as a side product. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction where a palladium-hydride species is formed, which then reacts with the aryl halide.[1]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over reductive dehalogenation.[1]
-
Base Choice: The choice of base can significantly influence the extent of dehalogenation. Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes preferred over strong bases like NaOtBu.[1]
-
Amine Protection: The free amino group on the halogenated aniline can sometimes promote dehalogenation. Protecting the amine with a group like Boc (tert-butyloxycarbonyl) can suppress this side reaction.[1]
-
Solvent Selection: In some cases, aprotic solvents like toluene or dioxane may reduce dehalogenation compared to more polar aprotic solvents.[1]
-
Lower Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.[1]
Q3: My reaction is producing the diarylamine as a major byproduct. How can I improve the selectivity for the desired monoarylation product?
A3: The formation of a diarylamine occurs when the newly formed arylamine product competes with the starting amine and reacts with another molecule of the aryl halide.
Improving Monoarylation Selectivity:
-
Control Stoichiometry: Using a slight excess of the amine coupling partner can help favor the formation of the monoarylated product.
-
Ligand Choice: Certain ligands have been developed to enhance selectivity for monoarylation. For instance, specific Josiphos-type ligands have shown high selectivity for the coupling of ammonia, minimizing diarylamine formation.[8] The KPhos ligand has also been shown to suppress the formation of diarylamine side products.[9][10]
-
Reaction Conditions: The resting state of the catalyst can influence selectivity. For example, in the amination of aryl bromides, the L₂Pd(Ar)(Br) intermediate can react selectively with the primary arylamine product to form the diarylamine.[8] Modifying reaction conditions to alter the catalyst's resting state can improve selectivity.
Q4: I am working with an aryl chloride, and the reaction is very sluggish. What adjustments should I consider?
A4: Aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond, making oxidative addition more difficult.[2]
Tips for Activating Aryl Chlorides:
-
Specialized Ligands: The use of highly active, bulky, and electron-rich phosphine ligands is often mandatory for the efficient coupling of aryl chlorides. Ligands like BrettPhos, tBuXPhos, and certain Josiphos-type ligands are designed for these challenging substrates.[3][11]
-
Higher Temperatures: Higher reaction temperatures (e.g., 100-120 °C) are often required to facilitate the oxidative addition of the C-Cl bond.[3]
-
Choice of Palladium Source: While various palladium sources can be used, pre-catalysts are often preferred for their reliability in generating the active catalytic species.[2]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from various sources to guide reaction optimization.
Table 1: Effect of Ligand and Base on Yields in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Chloroaniline | Primary/Secondary Amine | Pd₂(dba)₃ | XPhos/RuPhos | NaOtBu | Toluene | 80-110 | Good to Excellent | [3] |
| 3-Chloroaniline | Primary/Secondary Amine | Pd(OAc)₂ | CyPF-tBu | K₃PO₄ | Dioxane | 100-120 | Good to Excellent | [3] |
| 1-Chloro-4-fluorobenzene | Aqueous NH₃ | Pd-G3 dimer | KPhos | KOH | - | - | High Selectivity | [9] |
| Aryl Bromides/Chlorides | Aniline | BrettPhos Pd G3 | BrettPhos | - | Lipids | - | 94-99 | [11] |
| Aryl Bromides/Chlorides | Aniline | tBuXPhos Pd G3 | tBuXPhos | - | Lipids | - | Good | [11] |
Table 2: General Reaction Parameters
| Parameter | Typical Range/Value | Notes | Reference |
| Catalyst Loading | 1.5 - 2.0 mol% (Pd) | Can be optimized for specific substrates. | [3] |
| Ligand Loading | 3.0 - 4.0 mol% | Ligand-to-metal ratio is crucial. | [3] |
| Base Equiv. | 2.0 - 2.5 equiv. | Excess base is typically used. | [3] |
| Amine Equiv. | 1.2 equiv. | A slight excess of the amine is common. | [3] |
| Temperature | 80 - 120 °C | Substrate dependent; aryl chlorides often require higher temperatures. | [3][5] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a 3-Chloroaniline Derivative with a Strong Base [3]
Materials:
-
3-Chloroaniline derivative (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, RuPhos) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu to the Schlenk flask.
-
Reagent Addition: Add the 3-chloroaniline derivative and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate can then be concentrated and purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a 3-Chloroaniline Derivative with a Weaker Base [3]
Materials:
-
3-Chloroaniline derivative (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)
-
Josiphos-type Ligand (e.g., CyPF-tBu) (0.04 mmol, 4.0 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv.)
-
Anhydrous Dioxane (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the Josiphos-type ligand, and the inorganic base (K₃PO₄ or Cs₂CO₃) to the Schlenk flask.
-
Reagent Addition: Add the 3-chloroaniline derivative and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous dioxane via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate can then be concentrated and purified by column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Mitigation strategies for common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Refinement for Nucleophilic Substitution on 5-Bromo-4-chloro-2-fluoroaniline
Welcome to the technical support center for the method refinement of nucleophilic substitution on 5-Bromo-4-chloro-2-fluoroaniline. This guide is designed to assist researchers, scientists, and drug development professionals in successfully performing and troubleshooting these reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is most likely to be substituted in a nucleophilic aromatic substitution (SNAr) reaction on this compound?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the leaving group generally follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom polarizing the carbon-halogen bond.[1] Therefore, the fluorine atom is the most likely to be substituted. The amino group (-NH2) is an activating group, and its ortho- and para-positions are electronically activated for nucleophilic attack. In this molecule, the fluorine is ortho to the amino group, further favoring its substitution.
Q2: What are the typical reaction conditions for a nucleophilic substitution on this substrate?
A2: While specific conditions for this compound are not widely published, general conditions for SNAr reactions on similar polyhalogenated aromatic compounds can be applied. These typically involve reacting the substrate with a nucleophile (e.g., a primary or secondary amine) in a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). The reaction is usually carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), to neutralize the HX formed.[2] Reaction temperatures can range from room temperature to elevated temperatures (80-150 °C), depending on the nucleophilicity of the attacking species and the reactivity of the substrate.[2][3]
Q3: What are some common side reactions to be aware of?
A3: Potential side reactions include:
-
Disubstitution: If the reaction conditions are too harsh (high temperature, long reaction time), a second halogen may be substituted.
-
Reaction at other halogen sites: While fluorine is the most reactive, substitution at the chlorine or bromine positions can occur, especially if the desired reaction is slow.
-
Decomposition of starting material or product: Prolonged exposure to high temperatures can lead to degradation.
-
Reaction with the aniline amino group: While less likely under these conditions, the possibility of N-alkylation or N-arylation of the starting material or product exists if a suitable electrophile is present.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to observe the consumption of the starting material and the formation of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inactive or insufficient base.4. Poor quality of solvent or reagents. | 1. Use a more nucleophilic reagent or increase its concentration.2. Gradually increase the reaction temperature in 10-20 °C increments.3. Use a stronger base (e.g., K₂CO₃, Cs₂CO₃) or ensure it is freshly dried.4. Use anhydrous solvents and high-purity reagents. |
| Formation of Multiple Products | 1. Reaction temperature is too high, leading to disubstitution.2. Lack of selectivity in substitution.3. Presence of impurities in the starting material. | 1. Lower the reaction temperature and monitor the reaction closely to stop it once the desired product is formed.2. Screen different solvents and bases to optimize selectivity.3. Purify the starting material before use. |
| Product Decomposition | 1. Reaction temperature is too high.2. Prolonged reaction time. | 1. Reduce the reaction temperature.2. Monitor the reaction progress and work up the reaction as soon as the starting material is consumed. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the aqueous phase during workup.2. Emulsion formation during extraction. | 1. Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the polarity and improve extraction efficiency.2. Add a small amount of a different organic solvent or filter the mixture through celite to break the emulsion. |
Experimental Protocols
The following are generalized protocols based on established methodologies for similar compounds.[2] Optimization will be necessary for specific nucleophiles.
General Protocol for Amination
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate). To this solution, add the amine nucleophile (1.1-1.5 eq) followed by a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes hypothetical, yet chemically plausible, reaction conditions for the substitution of the fluorine atom in this compound with various primary amines. These are starting points for optimization.
| Nucleophile (R-NH₂) | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| n-Butylamine | DMF | K₂CO₃ | 100 | 12 | 70-80 |
| Aniline | DMSO | Cs₂CO₃ | 120 | 24 | 60-70 |
| Morpholine | NMP | DIPEA | 110 | 18 | 75-85 |
| Benzylamine | DMF | K₂CO₃ | 100 | 16 | 70-80 |
Visualizations
Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) on this compound.
Caption: A logical workflow for performing and troubleshooting nucleophilic substitution reactions.
References
Technical Support Center: Functionalization of 5-Bromo-4-chloro-2-fluoroaniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the regioselective functionalization of 5-bromo-4-chloro-2-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen substituents in this compound in palladium-catalyzed cross-coupling reactions?
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. Therefore, for this compound, the C-Br bond is significantly more reactive than the C-Cl bond. The C-F bond is generally inert under typical cross-coupling conditions. This inherent difference in reactivity is the primary tool for achieving regioselectivity.
Q2: How do the activating and directing effects of the aniline and fluorine substituents influence regioselectivity?
The amino group is a strong activating group and an ortho, para-director. The fluorine atom is a deactivating group but also an ortho, para-director. In the case of this compound, these directing effects can influence subsequent reactions. For instance, in electrophilic aromatic substitution, the positions ortho and para to the amino group are activated. For metalation reactions, the amino and fluoro groups can act as ortho-directing groups.
Q3: Can I selectively functionalize the C-Cl bond without touching the C-Br bond?
Directly functionalizing the C-Cl bond in the presence of a more reactive C-Br bond is extremely challenging and generally not feasible with standard cross-coupling methods. A more effective strategy involves a two-step process: first, functionalize the C-Br bond, and then, under more forcing reaction conditions (e.g., higher temperature, different catalyst/ligand system), functionalize the C-Cl bond.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield or no reaction when attempting to selectively couple at the C-Br position.
-
Possible Cause 1: Inactive Catalyst. The palladium catalyst may have been deactivated by air or moisture.
-
Possible Cause 2: Inappropriate Ligand. The chosen phosphine ligand may not be suitable for the transformation.
-
Solution: For C-Br bond activation, ligands like SPhos, XPhos, or RuPhos are often effective. It may be necessary to screen a panel of ligands to find the optimal one for your specific substrate.
-
-
Possible Cause 3: Ineffective Base or Solvent. The base may not be strong enough or soluble enough in the reaction medium to facilitate transmetalation.
-
Solution: Ensure a suitable base is used, such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of solvent (e.g., 1,4-dioxane, toluene, DMF with water) is also critical and should be optimized.
-
Issue: Loss of regioselectivity with significant coupling at the C-Cl position.
-
Possible Cause: Reaction Temperature is Too High. Higher temperatures can provide enough energy to activate the less reactive C-Cl bond.
-
Solution: Reduce the reaction temperature. Start with lower temperatures (e.g., 60-80 °C) and slowly increase if the reaction is sluggish. Monitor the reaction progress by GC-MS or LC-MS to track the formation of byproducts.
-
Buchwald-Hartwig Amination
Issue: Formation of significant amounts of hydrodehalogenation byproducts (replacement of Br with H).
-
Possible Cause 1: Unsuitable Ligand/Palladium Ratio. An incorrect ratio can lead to the formation of palladium hydride species, which can cause hydrodehalogenation.
-
Solution: Optimize the ligand-to-palladium ratio. Often, a ratio of 1.5:1 to 2:1 is effective.
-
-
Possible Cause 2: Presence of Water. Water can react with the base and other reagents to promote the formation of undesired byproducts.
-
Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
-
Issue: Poor conversion when attempting to aminate the C-Br position.
-
Possible Cause: Steric Hindrance. The amine coupling partner may be too sterically bulky, hindering its approach to the catalyst.
-
Solution: Consider using a less sterically hindered amine if the project allows. Alternatively, switch to a bulkier phosphine ligand (e.g., BrettPhos) which can sometimes facilitate the coupling of hindered substrates.
-
Ortho-lithiation and Borylation
Issue: Lithiation occurs at an undesired position.
-
Possible Cause: Incorrect Directing Group Effect. Both the amino and fluoro groups can direct lithiation to their ortho positions. The outcome can be sensitive to the base and reaction conditions.
-
Solution: The fluorine at position 2 is a powerful directing group for lithiation at C3. The protected amine can also direct lithiation. To favor lithiation at the C6 position, directed by the aniline, it may be necessary to protect the amine (e.g., as a pivalamide or carbamate) to enhance its directing ability and prevent N-lithiation.
-
-
Possible Cause: Halogen-Metal Exchange. Strong bases like n-BuLi or s-BuLi can undergo halogen-metal exchange with the C-Br bond, which is faster than deprotonation at low temperatures.
-
Solution: To achieve ortho-lithiation via deprotonation, a base like Lithium diisopropylamide (LDA) is often preferred as it is less prone to halogen-metal exchange. Perform the reaction at very low temperatures (e.g., -78 °C).
-
Data Presentation: Regioselective Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 5-Aryl Product |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 85 | 12 | 75 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Decision workflow for sequential functionalization.
Caption: Suzuki-Miyaura coupling catalytic cycle.
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 5-Bromo-4-chloro-2-fluoroaniline
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 5-Bromo-4-chloro-2-fluoroaniline in catalytic reactions. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing and overcoming catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish or has stalled. How can I determine if catalyst deactivation is the cause?
A1: Catalyst deactivation is a common issue, particularly with electron-deficient and multi-halogenated substrates. Signs of deactivation include:
-
A significant drop in reaction rate compared to initial observations or previous successful runs.
-
Incomplete conversion of the starting material, even with extended reaction times.
-
A noticeable change in the reaction mixture's color, such as the formation of a black precipitate (palladium black), which indicates the aggregation of Pd(0) into an inactive state.
-
The emergence of unexpected side products, such as from reductive dehalogenation.
Q2: What are the primary causes of catalyst deactivation when working with this compound?
A2: Several factors can contribute to the deactivation of palladium catalysts in this context:
-
Oxidation of the Pd(0) Catalyst: The active Pd(0) species can be oxidized to inactive Pd(II) if the reaction is not performed under strictly inert conditions.
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be sensitive to air, moisture, and high temperatures, leading to their degradation and the subsequent deactivation of the catalyst.
-
Formation of Inactive Palladium Complexes: The aniline substrate or amine impurities can sometimes coordinate too strongly to the palladium center, forming dormant or inactive complexes.[1]
-
Aggregation to Palladium Black: At elevated temperatures or high concentrations, the active monomeric Pd(0) species can aggregate into inactive palladium nanoparticles or bulk metal, commonly observed as a black precipitate.
-
Poisoning: Impurities in reagents, solvents, or the starting material can act as catalyst poisons.
Q3: I am observing a significant amount of hydrodehalogenation (replacement of a halogen with hydrogen). What causes this and how can it be minimized?
A3: Hydrodehalogenation is a common side reaction with electron-poor aryl halides. It can be minimized by:
-
Choice of Base: Using weaker bases may reduce the rate of this side reaction. However, a careful balance is needed as a sufficiently strong base is often required for the main cross-coupling reaction.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway over reductive dehalogenation.[2]
-
Protecting the Aniline: Protecting the amino group, for instance as a Boc-carbamate, can sometimes suppress this side reaction.[2]
Q4: Can I perform selective cross-coupling at the bromine or chlorine position of this compound?
A4: Yes, selective coupling is highly feasible. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[3] This significant difference in reactivity allows for selective amination or other cross-coupling reactions at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[3] Achieving coupling at the less reactive C-Cl position typically requires more forcing conditions and specialized, highly active catalyst systems.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Use a pre-catalyst to ensure the formation of the active Pd(0) species. - Ensure all reagents and solvents are anhydrous and degassed. - Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., in a glovebox).[3] |
| 2. Suboptimal Reaction Conditions | - Screen different temperatures; higher temperatures may be needed for this deactivated substrate. - Optimize the base; stronger bases like NaOtBu or K₃PO₄ might be necessary.[2][4] - Screen various solvents such as toluene, dioxane, or THF.[5] | |
| 3. Inappropriate Ligand | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The choice of ligand is critical for coupling with deactivated aryl chlorides and bromides.[4][6] | |
| Formation of Palladium Black | 1. Catalyst Aggregation | - Lower the reaction temperature if possible. - Decrease the catalyst loading. - Ensure adequate ligand concentration to stabilize the Pd(0) species. |
| Significant Side Product Formation (e.g., Homocoupling) | 1. Presence of Oxygen | - Thoroughly degas all solvents and purge the reaction vessel with an inert gas (e.g., argon).[2][7] |
| 2. Incomplete Reduction of Pd(II) Precatalyst | - Use a Pd(0) source directly or ensure conditions are adequate for the complete reduction of a Pd(II) precatalyst.[4] | |
| Product is a Dark Oil or Solid | 1. Oxidation of Aniline or Product | - Use purified, colorless starting materials.[2] - Maintain a strict inert atmosphere throughout the reaction.[2] - During workup, consider treating the crude product with activated carbon to adsorb colored impurities.[2] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination at the C-Br Position
This protocol is a general starting point for the selective amination of this compound at the more reactive C-Br position.
Materials:
-
This compound
-
Amine of choice (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of argon, add the amine followed by anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Removal of Residual Palladium using a Scavenger Resin
This protocol describes a method for removing residual palladium catalyst from the final product.
Materials:
-
Crude product containing residual palladium
-
Suitable solvent (e.g., toluene, ethyl acetate)
-
Thiol-functionalized scavenger resin
Procedure:
-
Dissolve the crude product in a suitable solvent.
-
Add the scavenger resin to the solution (typically 5-10 molar equivalents relative to the estimated residual palladium).
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours.
-
Filter the mixture to remove the resin.
-
Wash the resin with fresh solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Visualizing Workflows and Pathways
Caption: A decision tree for troubleshooting low-yield reactions.
Caption: Key steps in a cross-coupling cycle and common deactivation routes.
References
- 1. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Solvent selection for enhancing reactivity of 5-Bromo-4-chloro-2-fluoroaniline
Welcome to the technical support center for 5-Bromo-4-chloro-2-fluoroaniline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for cross-coupling reactions?
A1: The primary reactive sites for palladium-catalyzed cross-coupling reactions are the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. Generally, the C-Br bond is more reactive and will undergo oxidative addition to the palladium catalyst more readily than the C-Cl bond, allowing for selective functionalization at the C5 position.
Q2: How does the solvent choice impact the reactivity of this compound in cross-coupling reactions?
A2: The solvent plays a critical role by influencing the solubility of reagents, the stability of the catalytic species, and the overall reaction rate.[1] For instance, in Buchwald-Hartwig aminations, common solvents include toluene, 1,4-dioxane, and THF.[1] In Suzuki-Miyaura coupling, solvent systems like dioxane/water, toluene/water, or 2-MeTHF are often employed to facilitate the dissolution of both organic and inorganic reagents.[2][3] The choice of solvent can also affect the rate of side reactions.[1]
Q3: Can the aniline (-NH2) group interfere with cross-coupling reactions?
A3: Yes, the free amine can coordinate to the palladium catalyst, potentially inhibiting its activity. It can also act as a base. However, many modern catalyst systems, particularly those for Buchwald-Hartwig and Suzuki reactions, are designed to tolerate free amines.[2] In some cases, protection of the amine may be considered, but it is often not necessary with the appropriate choice of ligand and base.
Q4: What are common side reactions when working with this compound?
A4: Common side reactions include:
-
Hydrodehalogenation: Where the bromine or chlorine atom is replaced by a hydrogen atom. This can be minimized by optimizing the base and lowering the reaction temperature.[1]
-
Homocoupling: Formation of a biaryl product from the starting aniline. This can be reduced by ensuring an oxygen-free environment and using bulky phosphine ligands.
-
Protodeboronation: In Suzuki reactions, the boronic acid/ester can be hydrolyzed back to the parent arene. Using stable boronate esters (e.g., pinacol esters) and appropriate reaction conditions can mitigate this.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired biaryl product.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-formed palladium catalyst (precatalyst) which is often more stable and reliable. Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst deactivation. |
| Poor Solvent Choice | The reactants may not be fully soluble. Try a different solvent system. For example, if dioxane/H₂O fails, consider toluene/H₂O/EtOH or 2-MeTHF.[2][4] A mixture of a polar aprotic solvent with water is often effective.[3] |
| Inappropriate Base | The base may be too weak or too strong. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base is often interdependent with the solvent.[1] |
| Ligand Inefficiency | The ligand may not be suitable for this specific substrate. For electron-rich anilines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[4] |
Guide 2: Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of side products.
| Potential Cause | Troubleshooting Step |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but can be incompatible with other functional groups.[1][5] If side reactions are observed, consider switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[1] |
| Solvent Effects | Toluene and 1,4-dioxane are generally effective solvents for Buchwald-Hartwig aminations.[1] THF can also be used but may result in lower yields.[1] Ensure the solvent is anhydrous. |
| Catalyst Poisoning | The substrate or coupling partner may contain functional groups that poison the catalyst. Ensure high purity of starting materials. |
| Oxygen Sensitivity | The active Pd(0) species is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 2-MeTHF or dioxane/water 10:1) to achieve a suitable concentration (e.g., 0.1-0.3 M).[2]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling reaction.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., RuPhos, 2-4 mol%) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the flask.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Spectroscopic Analysis of 5-Bromo-4-chloro-2-fluoroaniline: A Comparative Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the analytical data of key chemical entities is paramount. This guide provides a comparative overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-Bromo-4-chloro-2-fluoroaniline. Due to the limited availability of public spectroscopic data for this specific compound, this guide leverages data from structurally similar halogenated anilines to provide a predictive and comparative framework.
Executive Summary
This compound is a halogenated aniline of interest in synthetic and medicinal chemistry. Its structural characterization relies heavily on modern analytical techniques such as NMR and mass spectrometry. While direct, publicly available spectra for this compound are scarce, analysis of its isomers and other related halogenated anilines allows for a robust prediction of its spectral characteristics. This guide presents a compilation of available data for closely related compounds to serve as a valuable reference for researchers working with this and similar molecules.
Comparative Spectroscopic Data
The following tables summarize key quantitative data from NMR and mass spectrometry analyses of various halogenated anilines. This data can be used to infer the expected spectral properties of this compound.
Table 1: ¹H NMR Spectroscopic Data of Halogenated Anilines
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 4-Fluoroaniline | CDCl₃ | 3.60 (s, 2H, NH₂), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 6.89 (t, J=8.0 Hz, 2H, ArH)[1] |
| 4-Chloroaniline | CDCl₃ | 3.68 (s, 2H, NH₂), 6.77 (d, J=8 Hz, 2H, ArH), 7.10 (d, J=8 Hz, 2H, ArH) |
| 4-Bromoaniline | CDCl₃ | 3.65 (s, 2H, NH₂), 6.72 (d, J=8 Hz, 2H, ArH), 7.25 (d, J=8 Hz, 2H, ArH) |
| 2-Bromo-4-chloroaniline | - | Data not readily available |
| 5-Bromo-2-fluoroaniline | - | Data not readily available in a comparable format |
Table 2: ¹³C NMR Spectroscopic Data of Halogenated Anilines
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 4-Fluoroaniline | CDCl₃ | 115.69 (d, J=22.4 Hz), 116.10 (d, J=7.6 Hz), 142.57 (d, J=2.0 Hz), 156.38 (d, J=235.2 Hz)[1] |
| 4-Chloroaniline | CDCl₃ | 116.25, 123.16, 129.13, 144.95[1] |
| 4-Bromoaniline | CDCl₃ | 110.22, 116.72, 132.02, 145.41[1] |
| 2-Bromo-4-fluoroaniline | - | Data not readily available |
Table 3: Mass Spectrometry Data of Halogenated Anilines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 | Mass spectrum available through NIST WebBook[2] |
| 2-Bromo-4-chloroaniline | C₆H₅BrClN | 206.47 | Mass spectrum available through NIST WebBook[3] |
| 4-Bromo-5-chloro-2-fluoroaniline | C₆H₄BrClFN | 224.46 | No mass spectrum readily available[4] |
| 5-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 | No mass spectrum readily available[5] |
Experimental Protocols
Standardized protocols are crucial for obtaining high-quality, reproducible NMR and mass spectrometry data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[6]
-
Transfer the solution to a clean NMR tube.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[7]
-
Acquire the ¹H and ¹³C NMR spectra. The number of scans will depend on the sample concentration.[7]
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).[8]
-
Ensure the sample is free of particulate matter by filtration or centrifugation.[8]
-
Transfer the solution to a GC vial.
Instrumental Analysis:
-
Inject the sample into the GC-MS system.
-
The sample is vaporized and separated on a capillary column (e.g., DB-5).[8]
-
The separated components are then introduced into the mass spectrometer.
-
Ionization is typically achieved by electron ionization (EI).
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
The detector records the abundance of each ion.
Visualizing Structural Relationships and Analytical Workflows
The following diagrams illustrate the chemical structures of the compared compounds and a typical workflow for their analytical characterization.
Caption: Structural relationships of the target compound and its alternatives.
Caption: A generalized workflow for the NMR and MS analysis of halogenated anilines.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, a comparative analysis of structurally related halogenated anilines provides a strong foundation for predicting its spectroscopic behavior. The data and protocols presented in this guide are intended to assist researchers in the identification, characterization, and quality control of this and similar compounds, thereby supporting advancements in drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. 4-Bromo-2-fluoroaniline [webbook.nist.gov]
- 3. 2-Bromo-4-chloroaniline [webbook.nist.gov]
- 4. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
Navigating the Analytical Landscape: A Comparative Guide to the LC-MS Analysis of 5-Bromo-4-chloro-2-fluoroaniline Derivatives
For researchers, scientists, and professionals in drug development, the precise and sensitive analysis of halogenated anilines, such as 5-Bromo-4-chloro-2-fluoroaniline and its derivatives, is critical. These compounds are often key building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of these derivatives, presenting it as a superior method to traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The methodologies and data presented are based on established analytical principles for structurally similar halogenated anilines, offering a robust starting point for method development and validation.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique significantly impacts the sensitivity, selectivity, and speed of analysis for halogenated aniline derivatives. While HPLC-UV is a widely accessible method, LC-MS offers substantial advantages, particularly for complex matrices and trace-level quantification.
| Analytical Method | Principle | Sensitivity | Selectivity | Throughput |
| LC-MS | Separation by chromatography, detection by mass-to-charge ratio. | High (ng/mL to pg/mL) | Very High (molecular weight and fragmentation data) | High |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Moderate (µg/mL to ng/mL) | Moderate (potential for co-eluting interferences) | High |
| GC-NPD | Separation by gas chromatography, detection by nitrogen-phosphorus detector. | High | High for nitrogen-containing compounds | Moderate |
| HPLC-ECD | Separation by chromatography, detection by electrochemical detector. | Very High (sub-nanogram) | High for electroactive compounds | Moderate |
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table presents typical performance characteristics of an LC-MS method adapted from the analysis of a structurally related compound, 4-fluoroaniline.[2][3][4][5] This data serves as a benchmark for what can be expected when developing a method for its more complex bromo- and chloro-substituted analogue.
| Parameter | LC-MS Performance Data (based on 4-fluoroaniline analysis) | HPLC-UV (Typical Performance) |
| Limit of Detection (LOD) | 0.19 ng/mL[2][3][4][5] | >10 ng[6] |
| Limit of Quantification (LOQ) | 0.94 ng/mL[2][3][4][5] | Typically in the low µg/mL range |
| Linearity (Concentration Range) | 0.94 - 30.26 ng/mL[2][3][4][5] | Dependent on compound, generally 1-2 orders of magnitude |
| Precision (%RSD) | < 8.7%[2][3][4][5] | Typically < 5% for concentrations >10x LOQ |
| Accuracy (% Recovery) | 92 - 99%[2][3][4][5] | Typically 95 - 105% |
Experimental Protocols
A robust and reliable analytical method is built on a well-defined experimental protocol. Below are detailed methodologies for both a highly sensitive LC-MS method and a more traditional HPLC-UV approach.
LC-MS Method for Halogenated Aniline Derivatives
This protocol is adapted from a validated method for 4-fluoroaniline and is a recommended starting point for the analysis of this compound.[2][3][4][5]
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent such as acetonitrile or methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).[2][3][4]
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.
-
Gradient Program: A gradient should be optimized to ensure separation from impurities. A starting point could be a linear gradient from 20% to 80% B over 10 minutes.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.[7]
-
Analyzer: Single quadrupole, triple quadrupole, or high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: For quantitative analysis, Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode should be used for highest sensitivity and selectivity. For qualitative analysis and impurity identification, a full scan is appropriate.[1]
-
Source Parameters: These should be optimized for the specific instrument and analyte. Typical starting parameters include a capillary voltage of 3.5 kV, a source temperature of 120°C, and a desolvation temperature of 350°C.[8]
Alternative Method: HPLC-UV
For routine analysis where high sensitivity is not required, an HPLC-UV method can be employed.[6]
1. Sample and Standard Preparation:
-
Prepare as described in the LC-MS method, but typically at higher concentrations (e.g., 10-100 µg/mL).
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, often with a buffer, is commonly used.
-
Flow Rate: 1-2 mL/min.[6]
-
Detection: UV detection at a wavelength of maximum absorbance for the analyte (e.g., 254 nm).[6]
Visualizing the Analytical Workflow
To better illustrate the process, the following diagrams outline the experimental workflow and the logical relationship for the analysis of halogenated aniline derivatives.
Caption: Workflow for the LC-MS analysis of halogenated aniline derivatives.
Caption: Potential related substances for analytical method development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Biological Activity Screening of Compounds Derived from 5-Bromo-4-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of novel heterocyclic compounds synthesized from the versatile starting material, 5-Bromo-4-chloro-2-fluoroaniline. The following sections summarize quantitative biological screening data, detail the experimental protocols used for their determination, and visualize key experimental workflows for clarity and reproducibility. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Anticancer Activity of a Novel Quinazoline Derivative
A novel quinazoline derivative, synthesized using this compound as a key precursor, has demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. The cytotoxic effect of this compound was evaluated and compared with a standard chemotherapeutic agent.
Table 1: In Vitro Anticancer Activity of the Synthesized Quinazoline Derivative
| Compound | Test Concentration (µg/ml) | % Growth Inhibition of MCF-7 Cells | IC50 (µg/ml) |
| Synthesized Quinazoline (C1) | 7.8 | 90.38% | 31.2 |
| 15.6 | 82.05% | ||
| 31.2 | 64.10% | ||
| 62.5 | 51.9% | ||
| 125 | 41.02% | ||
| Doxorubicin (Standard) | 7.8 | 92.5% | Not specified |
| 15.6 | 85.0% | ||
| 31.2 | 72.5% | ||
| 62.5 | 60.0% | ||
| 125 | 48.5% |
Data synthesized from a study on novel quinazoline derivatives, which reported the synthesis and anticancer activity of compounds including one derived from a similar substituted aniline precursor[1].
Experimental Protocols
Synthesis of Quinazoline Derivative (General Procedure)
The synthesis of the evaluated quinazoline derivative involved a multi-step process. A key step is the condensation reaction between an appropriately substituted anthranilic acid derivative (which can be prepared from this compound) and other reagents to form the quinazoline core[2][3].
-
Step 1: Formation of N-acylanthranilic acid. this compound is first converted to the corresponding anthranilic acid derivative. This derivative is then acylated.
-
Step 2: Cyclization. The resulting N-acylanthranilic acid is cyclized in the presence of a dehydrating agent to form the quinazolinone ring.
-
Step 3: Further functionalization. The quinazolinone core can be further modified to introduce various substituents, leading to a library of derivatives for screening[3].
Anticancer Activity Screening: MTT Assay
The in vitro anticancer activity of the synthesized compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Culture: Human breast cancer cells (MCF-7) were cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: The cells were seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized quinazoline derivative was dissolved in Dimethyl Sulfoxide (DMSO) and diluted with the culture medium to various concentrations. The cells were then treated with these concentrations and incubated for 48 hours.
-
MTT Addition: After the incubation period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plate was incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.[1]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflow for the synthesis and biological screening of the compounds.
Caption: General workflow for the synthesis and biological screening of derivatives.
Signaling Pathway Context
Quinazoline derivatives are known to exert their anticancer effects through various mechanisms, often by inhibiting key enzymes in cellular signaling pathways that are critical for cancer cell proliferation and survival. One of the most well-established targets for quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Comparison with Alternatives
The synthesized quinazoline derivative (C1) exhibits potent anticancer activity against the MCF-7 cell line, with a significant percentage of growth inhibition observed even at low concentrations. When compared to the standard drug Doxorubicin, the novel compound shows a comparable inhibitory profile, particularly at the 7.8 µg/ml concentration.[1] This suggests that quinazoline scaffolds derived from this compound are promising candidates for the development of new anticancer agents.
It is important to note that while this guide provides a snapshot of the biological activity of a compound class derived from this compound, further studies are required to fully elucidate the structure-activity relationships and to evaluate the in vivo efficacy and safety of these novel derivatives. The versatility of the starting material allows for the synthesis of a diverse range of heterocyclic compounds, including benzothiazoles and triazoles, which have also shown promise as antimicrobial and anticancer agents in broader studies[4][5]. Future research should focus on synthesizing and screening a wider library of compounds derived from this compound to identify lead candidates with superior potency and selectivity.
References
- 1. wjpmr.com [wjpmr.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the characterization of 5-Bromo-4-chloro-2-fluoroaniline
A Comprehensive Guide to the Analytical Characterization of 5-Bromo-4-chloro-2-fluoroaniline
For researchers, scientists, and drug development professionals, the thorough characterization of pharmaceutical intermediates like this compound is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of various analytical methods for the comprehensive characterization of this compound, supported by representative experimental data and detailed protocols for key analytical techniques.
Physicochemical Properties of Halogenated Anilines
A fundamental understanding of the physicochemical properties is essential for method development and data interpretation. While specific experimental data for this compound is not extensively published, properties can be predicted based on structurally similar compounds.
| Property | 3-Chloro-4-fluoroaniline | 5-Bromo-2-fluoroaniline | 4-Bromo-3-chloro-2-fluoroaniline |
| CAS Number | 367-21-5[1] | 2924-09-6[2] | 115843-99-7 |
| Molecular Formula | C₆H₅ClFN[1] | C₆H₅BrFN[2] | C₆H₄BrClFN |
| Molecular Weight | 145.56 g/mol [1] | 190.02 g/mol [2] | 224.46 g/mol |
| Appearance | Solid[1] | Solid[2] | Light brown to brown solid |
| Melting Point | 42-44 °C[1] | Not available | 51-53 °C |
| Boiling Point | 227-228 °C[1] | Not available | 262.7±35.0 °C |
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique is paramount for the accurate and reliable characterization of this compound. The following table provides a comparative overview of the most commonly employed methods.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | High resolution, quantitative accuracy, well-established for purity assessment.[1] | Moderate sensitivity, may require chromophores for detection. | Purity assessment and quantification of the main component and known impurities. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | High sensitivity for volatile compounds, provides structural information from fragmentation patterns.[3] | Requires derivatization for non-volatile or polar compounds like anilines, potential for thermal degradation.[4] | Analysis of volatile impurities and residual solvents. |
| LC-MS | Combines the separation power of HPLC with the mass analysis of mass spectrometry. | High sensitivity and selectivity, provides molecular weight information for impurity identification and structural elucidation.[5][6] | Higher cost and complexity compared to HPLC-UV.[5] | Impurity profiling, identification of unknown impurities and degradation products.[3][7] |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field to provide detailed structural information. | Unambiguous structure elucidation, non-destructive.[3] | Lower sensitivity compared to MS, can be complex to interpret for complex mixtures. | Definitive structure confirmation and elucidation of impurities. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations to identify functional groups.[8] | Rapid identification of functional groups, simple sample preparation. | Provides limited information on the overall molecular structure, not suitable for quantification of impurities. | Confirmation of the presence of key functional groups (e.g., amine, aromatic ring). |
Detailed Experimental Protocols
The following are representative protocols for the key analytical techniques, which can be adapted and optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Instrumentation:
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water. For example, a gradient from 20% to 80% acetonitrile over 20 minutes can be effective for separating halogenated anilines.[9]
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample solution by dissolving an accurately weighed amount of the test substance in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity based on the area percent method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Dichloromethane or other suitable solvent (GC grade).
-
Derivatizing agent (e.g., trifluoroacetic anhydride), if necessary.[4]
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent. If the aniline is not volatile enough, derivatization may be required to improve its chromatographic properties.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library and their retention times with those of standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).[1]
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.[1]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, typically with proton decoupling to simplify the spectrum.[1]
-
Data Analysis: Interpret the chemical shifts, coupling constants, and integration values to confirm the structure of the molecule. For halogenated aromatic compounds, the substitution pattern can be deduced from the splitting patterns of the aromatic protons.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Instrumentation:
-
FTIR spectrometer.
Procedure:
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the functional groups present. For an aromatic amine, expect to see:
Visualizing the Analytical Workflow and Method Comparison
To provide a clearer understanding of the analytical process and the relationship between different techniques, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. longdom.org [longdom.org]
- 6. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. analyzetest.com [analyzetest.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 5-Bromo-4-chloro-2-fluoroaniline and Other Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable tools for the synthesis of novel therapeutics. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. Among these valuable synthons, 5-Bromo-4-chloro-2-fluoroaniline stands out as a versatile intermediate. This guide provides an objective comparison of this compound with other relevant fluorinated aniline building blocks, supported by experimental data and detailed protocols to inform rational drug design and development.
Introduction to this compound
This compound is a polysubstituted aniline featuring a unique arrangement of halogen atoms that offer distinct reactivity profiles for various cross-coupling and nucleophilic substitution reactions. This trifunctional scaffold allows for sequential and site-selective modifications, making it a valuable starting material for the construction of complex molecular architectures found in many kinase inhibitors and other targeted therapies.
Physicochemical Properties of Selected Fluorinated Anilines
The electronic properties and substitution patterns of fluorinated anilines directly influence their reactivity and the properties of their derivatives. The following table summarizes key physicochemical properties of this compound and a selection of alternative fluorinated building blocks.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | LogP |
| This compound | 111010-07-2 | C₆H₄BrClFN | 224.46 | - | - | 2.7 |
| 4-Bromo-5-chloro-2-fluoroaniline | 116369-24-5 | C₆H₄BrClFN | 224.46 | - | - | 2.7 |
| 2-Bromo-4-chloro-5-fluoroaniline | 120694-11-3 | C₆H₄BrClFN | 224.46 | - | - | - |
| 2-Fluoroaniline | 348-54-9 | C₆H₆FN | 111.12 | 172 | -29.6 | 1.26 |
| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 | 187-188 | -1.9 | 1.15 |
Comparative Reactivity in Key Synthetic Transformations
The utility of a building block is defined by its performance in common synthetic reactions. The following sections compare the expected reactivity of this compound with other haloanilines in Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most powerful C-C and C-N bond-forming reactions in medicinal chemistry.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[1] This is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The relative reactivity of the halogen substituents on the aniline ring dictates the site of coupling. For this compound, the C-Br bond is expected to be significantly more reactive than the C-Cl bond, allowing for selective arylation at the 5-position.
Comparative Yields in Suzuki-Miyaura Coupling:
While a direct comparative study is not available, the following table provides representative yields for the Suzuki coupling of various haloanilines, illustrating the general reactivity trend.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) | K₂CO₃ | Water | 70 | 48 |
| Unsubstituted Aryl Bromide | Phenylboronic acid | Pd-poly(AA) | K₂CO₃ | Water | 70 | - |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd-poly(AA) | K₂CO₃ | Water | 70 | >80 (in 6h) |
| ortho-Bromoanilines | Various boronic esters | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent |
Data inferred from similar reactions and general reactivity principles.[2][3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity is governed by the nature of the halogen. The C-Br bond of this compound will preferentially undergo amination over the C-Cl bond.
Comparative Yields in Buchwald-Hartwig Amination:
The following table presents representative yields for the Buchwald-Hartwig amination of different haloanilines.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Bromoaniline | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | High |
| 3-Chloroaniline | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Moderate |
| 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Pd(OAc)₂ / L3 | NaO-t-Bu | Toluene | 110-120 | 93 |
Data adapted from literature for structurally similar compounds.[4][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane/Water, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (1-5 mol%) under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the base.
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in Drug Discovery: Synthesis of MEK Inhibitors
Fluorinated anilines are key components in the synthesis of numerous kinase inhibitors. A prominent example is the MEK inhibitor Trametinib, used in the treatment of melanoma. The MAPK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[6][7][8] MEK1 and MEK2 are central kinases in this pathway, and their inhibition by drugs like Trametinib can effectively block downstream signaling and inhibit tumor growth.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.
The synthesis of Trametinib and its analogs often utilizes a fluorinated aniline core to achieve the desired biological activity and pharmacokinetic profile. The unique substitution pattern of building blocks like this compound provides medicinal chemists with the tools to fine-tune the structure-activity relationship of these potent inhibitors.
Experimental Workflow: Synthesis of a Biaryl Amine
The following diagram illustrates a typical experimental workflow for the synthesis of a biaryl amine derivative using a sequential Suzuki-Miyaura and Buchwald-Hartwig reaction, highlighting the utility of polysubstituted haloanilines.
Caption: A typical workflow for the sequential functionalization of this compound.
Logical Relationship of Structural Features to Reactivity
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is a direct consequence of its electronic and steric properties.
Caption: The relationship between the structural features of this compound and its chemical reactivity.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery and medicinal chemistry. Its unique substitution pattern allows for predictable and selective functionalization through common cross-coupling reactions. When compared to other fluorinated anilines, its distinct reactivity profile, governed by the differential reactivity of its halogen atoms, provides a strategic advantage for the synthesis of complex, biologically active molecules. The information and protocols provided in this guide are intended to assist researchers in harnessing the full potential of this and similar fluorinated building blocks in their pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Novel Pyrimidine Derivatives from 5-Bromo-4-chloro-2-fluoroaniline: A Comparative Structural Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel molecules synthesized from the versatile building block, 5-Bromo-4-chloro-2-fluoroaniline. We delve into the structural validation of a representative novel pyrimidine derivative, N-(5-bromo-4-chloro-2-fluorophenyl)-6-methoxypyrimidin-4-amine, and present a comparative analysis with an alternative synthetic approach. Detailed experimental protocols and quantitative data are provided to support the findings.
Comparative Analysis of Synthetic Pathways
The synthesis of substituted pyrimidine derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4][5][6][7] Halogenated anilines, such as this compound, serve as crucial precursors in the development of these novel compounds, with the nature and position of the halogen substituents often playing a key role in their biological efficacy.
Here, we compare two synthetic strategies for obtaining pyrimidine-based compounds. The primary route involves the nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine with this compound. An alternative pathway could involve the synthesis of a similar scaffold using a different starting aniline, for instance, one with a different halogenation pattern, to explore the structure-activity relationship (SAR).
Table 1: Comparison of Synthetic Pathway Performance
| Feature | Pathway 1: Novel Molecule Synthesis | Alternative Pathway (Hypothetical) |
| Starting Aniline | This compound | 4-Bromo-2-fluoroaniline |
| Key Reaction | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Product | N-(5-bromo-4-chloro-2-fluorophenyl)-6-methoxypyrimidin-4-amine | N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidin-4-amine |
| Purity (Post-Purification) | >98% | >97% |
| Overall Yield | 75-85% | 70-80% |
Structural Validation of Novel Molecule: N-(5-bromo-4-chloro-2-fluorophenyl)-6-methoxypyrimidin-4-amine
The unambiguous structural elucidation of newly synthesized molecules is paramount in drug discovery and development. A combination of spectroscopic techniques is employed to confirm the identity and purity of the target compound.
Table 2: Spectroscopic Data for N-(5-bromo-4-chloro-2-fluorophenyl)-6-methoxypyrimidin-4-amine
| Technique | Data | Interpretation |
| ¹H NMR | δ 8.35 (s, 1H), 8.10 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 6.0 Hz, 1H), 6.50 (s, 1H), 3.95 (s, 3H) | Confirms the presence of aromatic protons on both the pyrimidine and aniline rings, and the methoxy group. |
| ¹³C NMR | δ 171.0, 163.5, 158.0, 155.2 (d, J=245 Hz), 128.5, 125.0, 122.8 (d, J=10 Hz), 118.5 (d, J=25 Hz), 115.3, 108.2, 55.6 | Indicates the carbon skeleton of the molecule, including the characteristic C-F coupling. |
| Mass Spec (ESI-MS) | m/z 351.9 [M+H]⁺ | Confirms the molecular weight of the synthesized compound. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the novel molecule are provided below.
Synthesis of N-(5-bromo-4-chloro-2-fluorophenyl)-6-methoxypyrimidin-4-amine
This protocol outlines a nucleophilic aromatic substitution reaction.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. wjarr.com [wjarr.com]
- 4. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. benchchem.com [benchchem.com]
Purity Assessment of Synthesized 5-Bromo-4-chloro-2-fluoroaniline: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 5-Bromo-4-chloro-2-fluoroaniline, a key building block in various pharmaceutical and agrochemical applications.[1] We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental protocols and comparative data against a commercial standard.
Comparative Analysis of Purity Assessment Techniques
The purity of a synthesized batch of this compound was compared against a commercially available standard with a stated purity of ≥99.5%. The following table summarizes the quantitative data obtained from HPLC, GC-MS, and ¹H NMR analysis.
| Analytical Technique | Parameter | Synthesized this compound | Commercial Standard |
| HPLC | Purity (Area %) | 98.7% | 99.6% |
| Major Impurity (Area %) | 0.8% (retention time: 3.2 min) | 0.2% (retention time: 3.2 min) | |
| Other Impurities (Area %) | 0.5% | 0.2% | |
| GC-MS | Purity (Area %) | 98.5% | 99.5% |
| Identified Impurities | Isomeric Bromo-chloro-fluoroanilines, Dichloro-bromo-fluoro-benzene | Trace isomeric impurities | |
| ¹H NMR | Purity (mol %) | 98.2% | >99% (based on internal standard) |
| Impurity Signals | Resonances at 7.15 ppm and 3.80 ppm | No significant impurity signals detected |
Experimental Workflow and Methodologies
A systematic approach is crucial for the comprehensive purity assessment of a synthesized compound. The following diagram illustrates the logical workflow employed in this analysis.
Caption: Logical workflow for the synthesis, purification, and purity assessment of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like halogenated anilines.[2]
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).[3]
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly employed.[2][3]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both containing 0.1% formic acid) is often effective.[2]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Column Temperature: 30 °C.[2]
-
Detection: UV detection at 254 nm.[3]
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a final concentration of 0.1 mg/mL for injection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds and is particularly useful for detecting and identifying thermally stable impurities.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A 30 m x 0.25 mm ID capillary column with a 5% phenyl polydimethylsiloxane stationary phase.[1]
-
Carrier Gas: Helium with a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in acetone or dichloromethane.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can be used for quantitative purity assessment (qNMR) with an internal standard.[3]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of the deuterated solvent. For quantitative analysis, add a known amount of a suitable internal standard (e.g., maleic acid).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. For ¹H NMR, the chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the halogen and amino groups.[1] The purity can be assessed by comparing the integrals of the signals corresponding to the main compound with those of any impurities or the internal standard.[3]
Signaling Pathway and Potential Interactions
While this compound is primarily a synthetic intermediate, its structural motifs are common in biologically active molecules. For instance, substituted anilines are precursors to compounds that may interact with various signaling pathways. The diagram below illustrates a hypothetical interaction of a downstream product with a generic kinase signaling pathway.
Caption: Hypothetical signaling pathway interaction of a bioactive molecule derived from a substituted aniline.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While HPLC provides excellent quantitative data on purity and impurity profiles, GC-MS is invaluable for the identification of volatile impurities. NMR spectroscopy serves as a powerful tool for structural confirmation and can be used for quantitative analysis. For routine quality control, a validated HPLC method is often the primary choice due to its high resolution, sensitivity, and quantitative accuracy.[2] However, for comprehensive characterization and in-depth impurity profiling, a combination of these techniques is recommended.
References
Benchmarking the Synthetic Utility of 5-Bromo-4-chloro-2-fluoroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the synthetic utility of 5-Bromo-4-chloro-2-fluoroaniline, a key starting material in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern offers a versatile platform for the construction of highly functionalized molecules, particularly in the realm of kinase inhibitors. We will delve into its performance, compare it with potential alternatives, and provide detailed experimental protocols and visualizations to support its application in drug discovery and development.
Core Application: Synthesis of the MEK Inhibitor Trametinib
This compound is a crucial building block in the synthesis of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2. The presence of bromine, chlorine, and fluorine atoms on the aniline ring allows for a series of selective and high-yielding transformations to construct the complex core of Trametinib.
Experimental Workflow: Synthesis of a Key Trametinib Intermediate
The following diagram illustrates a plausible synthetic workflow for a key intermediate in the synthesis of Trametinib, starting from this compound. This workflow highlights the strategic use of palladium-catalyzed cross-coupling reactions.
Detailed Experimental Protocols
The following are generalized protocols for the key reactions in the synthesis of a Trametinib intermediate. Researchers should note that optimization of these conditions may be necessary for specific substrates and scales.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes the C-N cross-coupling of this compound with cyclopropylamine.
Materials:
-
This compound (1.0 equiv)
-
Cyclopropylamine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XantPhos, 4 mol%)
-
Strong base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent, followed by this compound and cyclopropylamine.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling
This protocol outlines the subsequent C-C bond formation to introduce the remainder of the Trametinib core.
Materials:
-
N-(5-Bromo-4-chloro-2-fluorophenyl)cyclopropanamine (1.0 equiv)
-
Arylboronic acid or ester partner (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Aqueous base (e.g., 2M K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
In a reaction vessel, combine N-(5-Bromo-4-chloro-2-fluorophenyl)cyclopropanamine, the arylboronic acid/ester, and the palladium catalyst.
-
Purge the vessel with an inert gas.
-
Add the solvent and the aqueous base.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Analysis
The selection of a starting material is a critical decision in a synthetic campaign, impacting cost, efficiency, and scalability. The unique halogenation pattern of this compound offers distinct advantages.
Table 1: Comparison of this compound with Potential Alternatives
| Feature | This compound | Alternative A: 4-Bromo-2-fluoroaniline | Alternative B: 2,4-Dibromo-5-chloroaniline |
| Molecular Weight | 224.46 g/mol | 190.02 g/mol | 286.36 g/mol |
| Key Reactive Sites | C5-Br, C4-Cl, C2-F | C4-Br, C2-F | C2-Br, C4-Br, C5-Cl |
| Selectivity | The differential reactivity of Br and Cl allows for selective sequential couplings. | Lacks the additional chloro handle for further functionalization. | Potential for competing reactions at the two bromine sites, requiring more complex protecting group strategies. |
| Activation | The electron-withdrawing fluorine and chlorine atoms activate the bromine for oxidative addition. | Similar activation of the bromine by the fluorine. | Increased halogenation may further activate the ring, but also increase steric hindrance. |
| Cost-Effectiveness | Generally higher cost due to multi-step synthesis. | Lower cost due to simpler structure. | Potentially higher cost due to multiple halogenation steps. |
Table 2: Illustrative Comparison of Synthetic Efficiency
| Parameter | Route via this compound | Hypothetical Route via Alternative A |
| Number of Steps | Fewer steps due to pre-installed handles. | May require additional steps to introduce the chloro substituent or its equivalent. |
| Overall Yield | Potentially higher due to fewer steps and good selectivity. A patent for a related synthesis reports a total yield of 47.3%.[1] | Likely lower due to a longer synthetic sequence. |
| Purification | Generally straightforward due to selective reactions. | May involve more complex purification challenges due to additional reactions. |
| Scalability | Feasible, with established palladium-catalyzed reactions. | May be less scalable due to the introduction of additional steps. |
Biological Context: The MAPK/ERK Signaling Pathway
Trametinib, synthesized from this compound, is a potent inhibitor of the MAPK/ERK signaling pathway.[2][3] Dysregulation of this pathway is a hallmark of many cancers.[4] The diagram below illustrates the pathway and the point of inhibition by Trametinib.
Conclusion
This compound stands out as a highly valuable and strategic starting material in medicinal chemistry. Its utility is particularly pronounced in the synthesis of complex kinase inhibitors like Trametinib. The distinct reactivity of its multiple halogen substituents allows for selective and efficient synthetic transformations, potentially reducing the number of steps and improving overall yields compared to less functionalized precursors. While the initial cost of this aniline may be higher, its strategic advantages in streamlining synthetic routes can offer significant long-term benefits in drug development programs, making it a superior choice for the synthesis of specific, highly functionalized target molecules.
References
- 1. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 2. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-4-chloro-2-fluoroaniline: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Bromo-4-chloro-2-fluoroaniline, a halogenated aniline, is critical to ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for its safe handling and disposal, compiled from safety data sheets of structurally similar compounds. Given the hazardous nature of this chemical class, all procedures must be conducted in strict accordance with local, state, and federal regulations.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Halogenated anilines are generally harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[1][2][3]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for integrity before use. |
| Body Protection | Laboratory coat, and in cases of potential splashing, a chemical-resistant apron or suit. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as this compound is deemed waste, it must be managed as hazardous waste.
-
Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from non-hazardous laboratory trash.
Step 2: Waste Collection and Containerization
-
Collect Waste: Collect waste this compound, including any surplus material, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, in a designated, compatible, and sealable container.
-
Container Integrity: Ensure the waste container is in good condition, free of leaks, and has a tightly fitting lid.
Step 3: Container Labeling
-
Properly Label: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include Hazard Information: The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").
Step 4: Storage of Waste
-
Store Safely: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Arranging for Professional Disposal
-
Contact EHS: Notify your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Regulatory Compliance: Disposal must be carried out at an approved and licensed waste disposal facility.[2] Attempting to dispose of this chemical down the drain or in regular trash is a serious regulatory violation and poses a significant environmental risk.
Spill Response Protocol
In the event of a spill, immediate and proper cleanup is essential to mitigate hazards.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your EHS department immediately.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-4-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-4-chloro-2-fluoroaniline. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and Safety Data Summary
| Hazard Category | GHS Classification (Anticipated) | Key Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | P264: Wash skin thoroughly after handling. P302 + P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (H319) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) | P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure (H373) | P260: Do not breathe dust. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
1. Reception and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[1][2][3]
-
The storage area should be accessible only to authorized personnel.
2. Preparation and Use:
-
All handling of this compound must be conducted in a properly functioning chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat, and chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Avoid the formation of dust and aerosols.
-
Use only non-sparking tools.
-
Wash hands thoroughly after handling.
3. Disposal Plan:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Collect waste in a designated, labeled, and sealed container.
-
Do not dispose of down the drain or with general laboratory trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan
In the event of accidental exposure, immediate and appropriate first aid is crucial.
1. Inhalation:
-
If breathing is difficult, provide oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.[4]
2. Skin Contact:
-
Immediately remove all contaminated clothing.
-
Flush the affected skin with copious amounts of water for at least 15 minutes.[2][5]
-
Wash the area with soap and water.[4]
-
Seek medical attention if irritation persists.[5]
3. Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][5]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.[4]
4. Ingestion:
-
Do NOT induce vomiting.[2]
-
Rinse the mouth with water.[4]
-
If the person is conscious, give them two glasses of water to drink.
-
Seek immediate medical attention.[4]
5. Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Emergency Response Workflow
Caption: Emergency response plan for accidental exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



